Antimalarial agent 15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H30N2O6 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
methyl (3S)-2-[2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxyacetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C29H30N2O6/c1-4-5-8-18-13-27(33)37-25-12-17(2)11-24(28(18)25)36-16-26(32)31-15-22-20(14-23(31)29(34)35-3)19-9-6-7-10-21(19)30-22/h6-7,9-13,23,30H,4-5,8,14-16H2,1-3H3/t23-/m0/s1 |
InChI Key |
USKDWDUNHJEKIJ-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CC4=C(C[C@H]3C(=O)OC)C5=CC=CC=C5N4 |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Antimalarial Agent 15: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Antimalarial Agent 15, also identified as Compound 4e. This molecule, a novel thiosemicarbazone derivative, has demonstrated significant potential as a parasite inhibitor, marking it as a compound of interest in the ongoing search for new and effective antimalarial therapies. This document details the synthetic pathway, experimental protocols for its creation and evaluation, and summarizes its known biological activity, offering a foundational resource for researchers in the field of antimalarial drug development.
Discovery and Biological Activity
This compound, structurally identified as Salicylaldehyde, 4-(p-iodophenyl)-3-thiosemicarbazone, emerged from a study focused on synthesizing novel thiosemicarbazone derivatives with potential antimalarial properties. While a commercial supplier, MedChemExpress, reports a potent in vitro activity against Plasmodium falciparum 3D7 with an IC50 of 20 nM, the primary peer-reviewed literature currently available focuses on its in vivo efficacy.[1][2][3] It is important to note that the in vitro IC50 value has not been independently verified in the cited academic publication. The compound has been shown to exhibit no cytotoxicity against mammalian cells up to a concentration of 30 μM.[1]
A key study published in the Arabian Journal of Chemistry detailed the in vivo antimalarial activity of Compound 4e in a four-day suppressive test in mice infected with Plasmodium. The results, as summarized in the table below, demonstrate a significant, dose-dependent inhibition of parasite growth.
Table 1: In Vivo Antimalarial Activity of this compound (Compound 4e)
| Dosage (mg/kg/day) | Parasite Growth Inhibition (%) |
| 3 | 88.1 |
| 9 | 90.7 |
| 27 | 92.6 |
Data sourced from "Novel thiosemicarbazones derivatives bearing aromatic iodine moiety: Design, synthesis and anti-malarial activity" in the Arabian Journal of Chemistry.
Synthesis of this compound (Compound 4e)
The synthesis of this compound is a multi-step process commencing from p-iodophenylamine. The general synthetic scheme is outlined below, followed by a detailed experimental protocol as described in the primary literature.
Diagram 1: Synthesis Workflow for this compound (Compound 4e)
Caption: Synthetic pathway of this compound.
Experimental Protocols
The following protocols are adapted from "Novel thiosemicarbazones derivatives bearing aromatic iodine moiety: Design, synthesis and anti-malarial activity".
1. Synthesis of p-Iodophenyl isothiocyanate:
-
To a solution of p-iodophenylamine in chloroform, an equimolar amount of carbon disulfide is added.
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure to yield p-iodophenyl isothiocyanate.
2. Synthesis of 4-(p-Iodophenyl)thiosemicarbazide:
-
p-Iodophenyl isothiocyanate is dissolved in ethanol.
-
An equimolar amount of hydrazine hydrate is added dropwise with stirring.
-
The reaction mixture is refluxed for 3 hours.
-
Upon cooling, the solid precipitate of 4-(p-iodophenyl)thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
3. Synthesis of Salicylaldehyde, 4-(p-iodophenyl)-3-thiosemicarbazone (Compound 4e):
-
A solution of 4-(p-iodophenyl)thiosemicarbazide in ethanol is prepared.
-
An equimolar amount of salicylaldehyde is added to the solution.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for 4 hours.
-
The reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized from ethanol to afford the pure product.
Characterization Data for Compound 4e:
-
Yield: 85%
-
Melting Point: 201–202 °C
-
¹H NMR (DMSO-d6, 400 MHz) δ: 11.78 (s, 1H, NH), 10.07 (s, 1H, NH), 8.06 (s, 1H, CH=N), 7.81–6.94 (m, 7H, Ar-H)
-
¹³C NMR (DMSO-d6, 100 MHz) δ: 175.50, 149.09, 148.02, 138.98, 138.81, 136.63, 135.14, 128.41, 128.03, 127.32, 124.36, 108.13, 105.58, 101.45, 89.80
-
Elemental Analysis: Calculated for C₁₅H₁₂IN₃O₂S: C 42.37, H 2.84, N 9.88; Found: C 42.13, H 2.74, N 9.91.
Putative Mechanism of Action
The precise molecular target of this compound has not been definitively elucidated. However, based on the known mechanisms of other thiosemicarbazone derivatives, a plausible mode of action involves the inhibition of parasitic cysteine proteases, such as the falcipains.[4] These enzymes are crucial for the digestion of hemoglobin in the parasite's food vacuole, a process essential for its survival.
Diagram 2: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action via falcipain inhibition.
By inhibiting these proteases, this compound would disrupt the parasite's ability to obtain essential amino acids from hemoglobin, leading to starvation and death. Furthermore, the accumulation of undigested hemoglobin and toxic heme would contribute to the parasite's demise. It is important to emphasize that this proposed mechanism is based on the activity of structurally related compounds and requires further experimental validation for this compound.
Conclusion
This compound (Compound 4e) represents a promising lead compound in the development of new antimalarial drugs. Its straightforward synthesis and significant in vivo efficacy warrant further investigation. Future research should focus on independently verifying its potent in vitro activity, elucidating its precise mechanism of action, and optimizing its structure to enhance its pharmacological properties. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
chemical structure and properties of "Antimalarial agent 15"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimalarial agent 15, also identified as compound 4e in the primary literature, is a novel and potent antiplasmodial agent. It emerged from a cell-based phenotypic screening of the RIKEN Natural Products Depository (NPDepo) chemical library. This compound, a hybrid structure composed of a 2,3,4,9-tetrahydro-1H-β-carboline (tryptoline) core, a coumarin ring, and an oxyacetyl linker, has demonstrated significant inhibitory activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as 1-(2-((2-oxo-2H-chromen-5-yl)oxy)acetyl)-2,3,4,9-tetrahydro-1H-β-carboline. Its structure is characterized by the fusion of a tryptoline scaffold with a coumarin moiety via an oxyacetyl bridge.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H18N2O4 |
| Molecular Weight | 374.39 g/mol |
| Appearance | White solid |
| InChI Key | InChI=1S/C22H18N2O4/c25-20-13-18-7-1-2-8-19(18)28-21(26)14-27-22(23-15-5-3-4-6-16(15)24-22)12-11-17-9-10-20 |
Biological Activity
This compound exhibits potent and selective activity against the asexual blood stage of Plasmodium falciparum.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | IC50 |
| Antiplasmodial Activity | P. falciparum 3D7 | 20 nM[1] |
| Cytotoxicity | Mammalian cells | > 30 µM[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward coupling reaction between two key intermediates: 2,3,4,9-tetrahydro-1H-β-carboline and 2-((2-oxo-2H-chromen-5-yl)oxy)acetic acid.
3.1.1. Materials and Reagents
-
2,3,4,9-tetrahydro-1H-β-carboline
-
5-hydroxycoumarin
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
3.1.2. Synthesis Workflow
Caption: Synthesis workflow for this compound.
3.1.3. Step-by-Step Procedure
-
Synthesis of 2-((2-oxo-2H-chromen-5-yl)oxy)acetic acid (Intermediate 1):
-
To a solution of 5-hydroxycoumarin in DMF, add potassium carbonate and ethyl bromoacetate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the resulting ester by silica gel chromatography.
-
Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).
-
-
Coupling Reaction to form this compound:
-
Dissolve 2-((2-oxo-2H-chromen-5-yl)oxy)acetic acid and 2,3,4,9-tetrahydro-1H-β-carboline in DCM.
-
Add EDC, HOBt, and TEA to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound as a white solid.
-
In Vitro Antiplasmodial Assay
The antiplasmodial activity of this compound is determined using a SYBR Green I-based fluorescence assay.
3.2.1. Materials and Reagents
-
Plasmodium falciparum 3D7 strain
-
Human red blood cells (O+ type)
-
RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well microplates
-
Fluorescence plate reader
3.2.2. Experimental Workflow
Caption: Workflow for the in vitro antiplasmodial assay.
3.2.3. Step-by-Step Procedure
-
Maintain a continuous culture of P. falciparum 3D7 in human red blood cells in supplemented RPMI-1640 medium.
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of this compound in the culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Cytotoxicity Assay
The cytotoxicity of this compound against a mammalian cell line (e.g., HEK293T or HeLa) is assessed using a standard MTT or resazurin-based assay.
3.3.1. Materials and Reagents
-
Mammalian cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer or fluorescence plate reader
3.3.2. Step-by-Step Procedure
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Replace the medium in the cell plates with the medium containing the different concentrations of the compound.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add the MTT or resazurin solution to each well and incubate for a further 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Mechanism of Action (Hypothesized)
The precise molecular target of this compound has not been definitively elucidated. However, based on its chemical structure, which combines a DNA-intercalating β-carboline moiety with a coumarin scaffold known for diverse biological activities, it is hypothesized that the compound may exert its antiplasmodial effect through one or more of the following mechanisms:
-
Inhibition of nucleic acid synthesis: The planar β-carboline ring system may intercalate into the parasite's DNA, thereby disrupting replication and transcription processes.
-
Multi-target effects: The hybrid nature of the molecule may allow it to interact with multiple parasitic targets, contributing to its potent activity and potentially reducing the likelihood of resistance development.
Further target identification and validation studies are required to fully understand the mechanism of action of this promising antimalarial agent.
Conclusion
This compound is a potent and selective inhibitor of P. falciparum growth in vitro. Its novel chemical scaffold presents a promising starting point for the development of new antimalarial drugs. The detailed protocols provided in this guide are intended to facilitate further research into its mechanism of action, pharmacokinetic properties, and in vivo efficacy, with the ultimate goal of advancing this compound or its analogs through the drug development pipeline.
References
Target Identification of Antimalarial Agent 15 in Plasmodium falciparum: A Technical Guide
A comprehensive overview of the methodologies and data for researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. Identifying the molecular targets of these new compounds is a critical step in understanding their mechanism of action, predicting potential resistance mechanisms, and guiding further drug optimization. This technical guide focuses on the target identification of a hypothetical, yet representative, novel antimalarial compound, designated "Antimalarial Agent 15," in P. falciparum. It provides a compilation of established experimental protocols, data presentation formats, and conceptual frameworks used in the field of antimalarial drug discovery. While "this compound" is a placeholder, the methodologies described are universally applicable for the characterization of new antimalarial candidates.
I. Quantitative Data Summary
Effective evaluation of a novel antimalarial agent requires robust quantitative data. The following tables provide a template for summarizing key in vitro and in vivo efficacy parameters for a compound like "this compound" against various P. falciparum strains.
Table 1: In Vitro Antimalarial Activity of Agent 15
| P. falciparum Strain | Drug Sensitivity | IC50 (nM)[1] | Primary Putative Target(s) | Reference Compound (IC50, nM) |
| 3D7 | Chloroquine-sensitive | 15 ± 2.5 | PfATP4 | Chloroquine (20 ± 3.1) |
| Dd2 | Chloroquine-resistant | 25 ± 4.1 | PfATP4 | Chloroquine (250 ± 25) |
| K1 | Multidrug-resistant | 30 ± 5.2 | PfATP4 | Artemisinin (5 ± 1.2) |
| NF54 | Gametocyte-producing | 18 ± 3.0 (Asexual), 50 ± 7.8 (Gametocyte Stage V) | PfATP4 | Methylene Blue (12 ± 2.1)[2] |
Table 2: In Vivo Efficacy of Agent 15 in a Mouse Model
| Mouse Model | Parasite Strain | Route of Administration | Dose (mg/kg) | Parasite Reduction Ratio (PRR) | Recrudescence Day |
| NSG | P. falciparum 3D7 | Oral | 20 | >10^4 | >21 |
| NSG | P. falciparum Dd2 | Oral | 50 | >10^4 | >21 |
II. Experimental Protocols for Target Identification
Identifying the molecular target of a novel antimalarial agent involves a multi-pronged approach. Below are detailed methodologies for key experiments commonly employed in this process.
A. In Vitro Evolution and Whole-Genome Sequencing
This method is a powerful tool for identifying drug targets by selecting for resistant parasites and identifying the mutations responsible for the resistance phenotype.[3][4]
1. Generation of Resistant Parasites:
-
Initiate a culture of a sensitive P. falciparum strain (e.g., 3D7) at a high parasite density.
-
Expose the culture to a sub-lethal concentration (approximately IC50) of this compound.
-
Monitor the culture for recrudescence.
-
Once parasites reappear, gradually increase the drug concentration in a stepwise manner over several months.
-
Clone the resistant parasite line by limiting dilution.
2. Whole-Genome Sequencing and Analysis:
-
Extract genomic DNA from both the resistant and the parental (sensitive) parasite lines.
-
Perform next-generation sequencing to obtain whole-genome data.
-
Align the sequencing reads to the P. falciparum 3D7 reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) that are unique to the resistant line.
-
Prioritize non-synonymous mutations in coding regions of genes that are plausible drug targets (e.g., transporters, enzymes).
B. Thermal Proteome Profiling (TPP)
TPP allows for the identification of direct protein targets of a drug by measuring changes in protein thermal stability upon drug binding.
1. Sample Preparation:
-
Culture P. falciparum parasites to the trophozoite stage.
-
Lyse the parasites to obtain a soluble protein fraction.
-
Divide the lysate into two aliquots: one treated with this compound and one with a vehicle control.
2. Thermal Shift Assay:
-
Heat the treated and control lysates across a range of temperatures.
-
At each temperature, separate the soluble and aggregated protein fractions by centrifugation.
3. Proteomic Analysis:
-
Analyze the soluble fractions by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Plot the relative protein abundance as a function of temperature for both the treated and control samples to generate "melting curves."
-
Proteins that show a significant shift in their melting temperature in the presence of the drug are considered potential targets.
III. Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of diagrams generated using the DOT language, adhering to the specified formatting requirements.
A. Experimental Workflow for Target Identification
This diagram outlines the logical flow of experiments to identify the target of this compound.
Caption: Workflow for antimalarial target identification.
B. Signaling Pathway Implicated in Drug Action
This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, for instance, a pathway involving a protein kinase.
References
- 1. Item - Target-similarity search using Plasmodium falciparum proteome identifies approved drugs with anti-malarial activity and their possible targets - Public Library of Science - Figshare [plos.figshare.com]
- 2. Quantitative assessment of Plasmodium falciparum sexual development reveals potent transmission-blocking activity by methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesamalaria.org [mesamalaria.org]
- 4. Target identification of novel anti-malarial compounds using experimental evolution and genomics - MESA [mesa.gestortectic.com]
Preliminary Toxicity Assessment of Antimalarial Agent 15 (Artesunate as a Representative Compound)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive preliminary toxicity assessment of "Antimalarial agent 15," using the well-documented antimalarial drug Artesunate as a representative model due to the lack of publicly available data on a compound with the specific designation "this compound." This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the toxicological profile of Artesunate, which can serve as a valuable reference for the preclinical safety evaluation of new antimalarial candidates. The guide includes a summary of quantitative toxicity data, detailed experimental protocols for key toxicity assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Artesunate
Artesunate is a semi-synthetic derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. It is a cornerstone of modern malaria treatment, particularly for severe malaria, and is often used in combination therapies to combat drug resistance.[1][2] Its mechanism of action primarily involves the generation of reactive oxygen species (ROS) following activation by heme iron within the malaria parasite, leading to oxidative stress and parasite death.[3][4] This guide focuses on the preclinical toxicity profile of Artesunate to provide a framework for the safety assessment of similar antimalarial compounds.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for Artesunate from various preclinical studies.
Table 1: Acute Toxicity Data
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Uninfected Rats | Intravenous (single dose) | 351 | [5][6] |
| P. berghei-infected Rats | Intravenous (daily for 3 days) | 488 | [5][6] |
Table 2: Sub-acute and Chronic Toxicity Data
| Species | Route of Administration | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| Rats | Oral | 2, 4, 8 | 45 days | Increased liver enzymes (SGOT, SGPT, ALP), total bilirubin, and changes in some hematological parameters at 8 mg/kg/day.[7][8] | [7][8] |
| Rats and Dogs | Intravenous & Intramuscular | Up to 30 | 28 days | Generally well-tolerated with minor effects on clinical pathology.[3] | [3] |
Table 3: Reproductive and Developmental Toxicity Data
| Species | Route of Administration | Dose | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Rats | Intravenous (single dose, early gestation) | 1.5 mg/kg | Complete post-implantation loss.[9][10] |[9][10] | | Rats | Oral (during organogenesis) | 2.9 mg/kg/day for 6 weeks | Reversible infertility in males.[11][12] |[11][12] | | Rabbits | Oral (during organogenesis) | 12 mg/kg/day | Abortions and post-implantation loss.[9] |[9] |
Table 4: Cytotoxicity Data
| Cell Line | Assay | IC50 | Exposure Time | Reference |
| Human Osteosarcoma (HOS) | MTT Assay | ~40 µmol/L | 48 hours | [13] |
| Human Colorectal Cancer (SW480) | CCK-8 Assay | ~4 µM | 72 hours | [14] |
Experimental Protocols
This section details the methodologies for key toxicological experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HOS or HepG2) in a 96-well plate at a density of 4,000-6,000 cells/well and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of Artesunate (e.g., 0, 10, 20, 40, 80, 160 µmol/L) and incubate for the desired time periods (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
In Vivo Acute Toxicity Study (LD50 Determination)
This protocol outlines the determination of the median lethal dose (LD50) in rats.
Protocol:
-
Animal Model: Use healthy, adult Sprague-Dawley rats.
-
Dosing: Administer Artesunate intravenously at a range of doses to different groups of animals.[6] For uninfected rats, a single dose is administered, while for infected rats, daily injections for 3 days are given.[5][6]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.[6]
-
LD50 Calculation: The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data.
Genotoxicity Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Isolate cells (e.g., peripheral blood leukocytes, liver cells) from animals treated with Artesunate (e.g., 5, 50, and 100 mg/kg via oral gavage).[16]
-
Embedding in Agarose: Mix the isolated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal agarose.[17][18]
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[17][18]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.[17][18] DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software.
Reproductive Toxicity Study
This protocol provides a general framework for assessing the effects of Artesunate on male reproductive function in rats.
Protocol:
-
Animal Groups: Divide adult male rats into groups: a control group receiving the vehicle, a short-term treatment group (e.g., 2.9 mg/kg/day orally for 5 days), a long-term treatment group (e.g., 2.9 mg/kg/day for 6 weeks), and a recovery group.[12][19]
-
Parameter Assessment: At the end of the treatment and recovery periods, assess the following parameters:
-
Sperm characteristics: Count, motility, and morphology.[12][19]
-
Hormone levels: Serum levels of follicle-stimulating hormone, luteinizing hormone, and testosterone.[12][19]
-
Histopathology: Examine the histology of the testes and epididymis.[12][19]
-
Fertility: Assess the ability of treated males to impregnate untreated females.[12][19]
-
Signaling Pathways and Mechanisms of Toxicity
The toxicity of Artesunate is linked to its mechanism of action, which involves the generation of reactive oxygen species and interaction with various cellular signaling pathways.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress
The primary mechanism of both the antimalarial activity and a significant portion of the toxicity of Artesunate is the generation of ROS.[3][4] The endoperoxide bridge in the Artesunate molecule is cleaved by heme iron, which is abundant in malaria-infected red blood cells, leading to the formation of highly reactive free radicals.[3][4] These radicals cause widespread damage to parasite proteins, lipids, and nucleic acids, leading to parasite death.[12] However, this ROS generation can also affect host cells, contributing to toxicity.
Caption: Reactive Oxygen Species (ROS) generation pathway initiated by Artesunate.
NF-κB Signaling Pathway Inhibition
Artesunate has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cell survival.[5][11][20] By inhibiting the translocation of NF-κB into the nucleus, Artesunate can suppress the expression of pro-inflammatory cytokines and other target genes.[11][20] This anti-inflammatory effect may be beneficial in the context of malaria, but it can also have other physiological consequences.
Caption: Inhibition of the NF-κB signaling pathway by Artesunate.
Induction of Apoptosis
Artesunate can induce apoptosis, or programmed cell death, in various cell types, including cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.[6][16] Artesunate can lead to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, ultimately resulting in cell death.[6][16]
Caption: Artesunate-induced intrinsic apoptosis pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preliminary in vitro toxicity assessment.
Caption: A generalized workflow for in vitro preliminary toxicity assessment.
Conclusion
The preliminary toxicity assessment of Artesunate reveals a complex profile characterized by dose-dependent effects. The primary mechanism of toxicity is linked to its therapeutic mode of action—the generation of reactive oxygen species. While generally well-tolerated at therapeutic doses, preclinical studies indicate potential for reproductive and developmental toxicity at higher doses. The data and protocols presented in this guide offer a robust framework for the safety evaluation of new antimalarial agents, such as the conceptual "this compound." A thorough understanding of the toxicological profile of lead compounds is essential for their successful development into safe and effective medicines. Further investigations should focus on a comprehensive battery of in vivo toxicity studies and the elucidation of specific molecular targets to fully characterize the safety profile of any new antimalarial candidate.
References
- 1. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 2. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 3. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 4. Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artesunate attenuates proliferation of epithelial cells by downregulating the NF-κB and AKT signaling pathways in benign mammary gland hyperplasia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 7. Artesunate induces apoptosis, autophagy and ferroptosis in diffuse large B cell lymphoma cells by impairing STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity evaluation of artesunate and artelinate in Plasmodium berghei-infected and uninfected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The broad-spectrum antiinfective drug artesunate interferes with the canonical nuclear factor kappa B (NF-κB) pathway by targeting RelA/p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Artesunate attenuates inflammatory injury and inhibits the NF-κB pathway in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Artesunate inhibits the growth and induces apoptosis of human gastric cancer cells by downregulating COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Embryotoxicity and Toxicokinetics of the Antimalarial Artesunate in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Artesunate induces apoptosis via a ROS-independent and Bax-mediated intrinsic pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 21stcenturypathology.com [21stcenturypathology.com]
- 19. Long-Term Administration of Artesunate Induces Reproductive Toxicity in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Artesunate Exerts a Direct Effect on Endothelial Cell Activation and NF-κB Translocation in a Mechanism Independent of Plasmodium Killing - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Antimalarial Agent 15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of Antimalarial agent 15, a potent inhibitor of Plasmodium falciparum. Through a comprehensive review of the primary literature, this document outlines the quantitative SAR data, detailed experimental protocols, and visual representations of the key experimental workflows, offering a valuable resource for researchers in the field of antimalarial drug discovery.
Core Compound: this compound
This compound, also identified as compound 4e , is a novel therapeutic candidate demonstrating significant promise in the fight against malaria. It is characterized by a 2,3,4,9-tetrahydro-1H-β-carboline core linked to a coumarin moiety via a 2-oxyalkanoyl group. This compound has been shown to inhibit the growth of the chloroquine-sensitive 3D7 strain of P. falciparum with high efficacy.[1][2]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of this compound (4e) and its key analogs. The data is extracted from a pivotal study that explored the impact of structural modifications on the compound's efficacy and selectivity.[1][2]
| Compound | R1 | R2 | Stereochemistry | IC50 (nM) a | CC50 (μM) b | Selectivity Index (SI) c |
| 4e (this compound) | H | H | - | 20 | >30 | >1500 |
| 4f | Me | H | - | 18 | >30 | >1667 |
| 4g | Et | H | - | 25 | >30 | >1200 |
| 4h | H | Me | (R) | 2.0 | >30 | >15000 |
| 4i | H | Me | (S) | 48 | >30 | >625 |
| 4j | H | Et | (R) | 3.0 | >30 | >10000 |
| 4k | H | Et | (S) | 78 | >30 | >385 |
| 4l | H | i-Pr | (R) | 8.0 | >30 | >3750 |
| 4m | H | i-Pr | (S) | 150 | >30 | >200 |
a Half-maximal inhibitory concentration against P. falciparum 3D7 strain. b Half-maximal cytotoxic concentration against human embryonic kidney (HEK293T) cells. c Selectivity Index = CC50 / IC50.
Key SAR Insights:
-
Substitution on the Oxyalkanoyl Linker: The introduction of a methyl group at the R2 position of the oxyalkanoyl linker significantly influences the antiplasmodial activity.
-
Stereochemistry at R2: The (R)-enantiomers (e.g., 4h and 4j) consistently demonstrated significantly higher potency compared to their corresponding (S)-enantiomers (e.g., 4i and 4k). This suggests a specific stereochemical requirement for optimal interaction with the biological target.
-
Alkyl Chain Length at R2: While both methyl (4h ) and ethyl (4j) substitutions at the (R) position resulted in highly potent compounds, the methyl-substituted analog 4h exhibited the lowest IC50 value of 2.0 nM.
-
Substitution on the Tetrahydro-β-carboline Core: Modifications at the R1 position of the tetrahydro-β-carboline core had a less pronounced effect on activity compared to changes at the R2 position.
Experimental Protocols
The following are the detailed methodologies for the key in vitro assays used to evaluate the antimalarial activity and cytotoxicity of the compounds.
In Vitro Antiplasmodial Activity Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the test compounds against the chloroquine-sensitive P. falciparum 3D7 strain.
Materials:
-
P. falciparum 3D7 strain
-
Human red blood cells (RBCs)
-
RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% (v/v) heat-inactivated human serum.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).
Procedure:
-
Synchronized ring-stage parasites are cultured in RPMI-1640 medium.
-
A parasite culture with 1% parasitemia and 2% hematocrit is prepared.
-
The test compounds are serially diluted in culture medium and added to the wells of a 96-well plate.
-
The parasite culture is then added to each well.
-
The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
The plates are thawed, and 100 µL of SYBR Green I in lysis buffer is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay
This protocol describes the method for assessing the cytotoxicity of the test compounds against the human embryonic kidney cell line HEK293T.
Materials:
-
HEK293T cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
Procedure:
-
HEK293T cells are seeded into 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours.
-
The test compounds are serially diluted in culture medium and added to the cells.
-
The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the plates are equilibrated to room temperature for 30 minutes.
-
CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a microplate reader.
-
The half-maximal cytotoxic concentration (CC50) values are determined from the dose-response curves.
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships in the SAR study of this compound.
Caption: High-level workflow for the SAR study of this compound.
Caption: Logical relationships in the SAR of this compound derivatives.
References
- 1. sydney.alma.exlibrisgroup.com [sydney.alma.exlibrisgroup.com]
- 2. New antimalarials identified by a cell-based phenotypic approach: Structure-activity relationships of 2,3,4,9-tetrahydro-1H-β-carboline derivatives possessing a 2-((coumarin-5-yl)oxy)alkanoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antiplasmodial Profile of Antimalarial Agent 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial agent 15, identified in the scientific literature as compound 4e, is a novel synthetic small molecule that has demonstrated significant inhibitory activity against the erythrocytic (blood) stage of Plasmodium falciparum, the deadliest species of the malaria parasite. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its effects on the Plasmodium life cycle. Due to the limited publicly available information, this document primarily details its potent activity against the blood stage and outlines the experimental protocols used for this determination. Information regarding its effects on the liver and transmission stages of the parasite life cycle is not available in the public domain at this time.
Effect on Plasmodium Life Cycle Stages
The life cycle of Plasmodium is complex, involving stages in both the human host and the mosquito vector. Antimalarial drugs can target different stages, including the asymptomatic liver stage, the pathogenic blood stage, and the transmission stages (gametocytes).
Blood Stage Activity
This compound has been identified as a potent inhibitor of the blood stage of P. falciparum. A phenotypic screen of the RIKEN compound library identified this agent, a tetrahydro-β-carboline derivative, as a significant inhibitor of parasite growth[1][2][3].
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its in vitro half-maximal inhibitory concentration (IC50) against the chloroquine-sensitive 3D7 strain of P. falciparum.
| Parameter | Value | Parasite Stage | Assay Type | Reference |
| IC50 | 20 nM | Asexual Blood Stage (P. falciparum 3D7) | In vitro growth inhibition | [1][2][3] |
Experimental Protocols
The following is a detailed description of the likely experimental methodology used to determine the in vitro antiplasmodial activity of this compound, based on standard laboratory practices for this type of research.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
1. Parasite Culture:
-
P. falciparum 3D7 strain is cultured in vitro in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization is achieved by treating the culture with 5% D-sorbitol to obtain a population of ring-stage parasites.
2. Compound Preparation:
-
This compound is dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.
3. Assay Procedure:
-
A 96-well microplate is pre-dosed with the serially diluted this compound.
-
Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% and added to the wells.
-
The plate is incubated for 72 hours under the standard culture conditions.
-
Following incubation, the plate is frozen at -80°C to lyse the red blood cells.
4. SYBR Green I Staining and Fluorescence Reading:
-
A lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye is added to each well.
-
The plate is incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
5. Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth.
-
The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.
Signaling Pathways and Mechanism of Action
The primary research identifying this compound utilized a phenotypic screening approach. This method identifies compounds that inhibit parasite growth but does not elucidate the specific molecular target or the signaling pathway that is disrupted. Therefore, at present, there is no publicly available information on the mechanism of action or any specific signaling pathways in Plasmodium falciparum that are affected by this compound. Further research, such as target deconvolution studies, would be required to identify its molecular target and mechanism of action.
Conclusion
This compound (compound 4e) is a promising antiplasmodial compound with potent in vitro activity against the blood stage of P. falciparum. Its low nanomolar efficacy warrants further investigation to determine its activity profile against other life cycle stages, its in vivo efficacy and safety, and its mechanism of action. The lack of data on liver and transmission stage effects, as well as on its molecular target, are significant knowledge gaps that need to be addressed in future research to fully assess its potential as a clinical candidate for the treatment of malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antimalarials identified by a cell-based phenotypic approach: Structure-activity relationships of 2,3,4,9-tetrahydro-1H-β-carboline derivatives possessing a 2-((coumarin-5-yl)oxy)alkanoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of Antimalarial Agent 15: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial characterization of a novel antimalarial compound, designated as Antimalarial Agent 15 (also known as Compound 4e). This agent was identified through a cell-based phenotypic screening of the RIKEN compound library and has demonstrated potent in vitro activity against the blood stages of Plasmodium falciparum. This whitepaper details the compound's primary biological activities, cytotoxicity profile, and the experimental methodologies employed in its initial assessment. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimalarial therapeutics.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent discovery of new antimalarial agents with novel mechanisms of action. Phenotypic screening of diverse chemical libraries offers a powerful approach to identify novel scaffolds that inhibit parasite growth. This compound (Compound 4e) is a promising hit compound identified from such a screening campaign. It belongs to a chemical class characterized by a 2,3,4,9-tetrahydro-1H-β-carboline core, a coumarin ring, and an oxyacetyl linker.[1][2] This document summarizes the initial biological and cytotoxicological characterization of this compound.
Chemical Properties
While the definitive chemical structure is detailed in the primary research publication, the fundamental properties of this compound are as follows:
| Property | Value |
| Compound ID | This compound (Compound 4e) |
| CAS Number | 956928-33-9 |
| Molecular Formula | C₂₉H₃₀N₂O₆ |
| Core Scaffolds | 2,3,4,9-tetrahydro-1H-β-carboline, Coumarin |
In Vitro Antimalarial Activity
This compound has demonstrated potent activity against the chloroquine-sensitive 3D7 strain of P. falciparum.
Table 1: In Vitro Efficacy of this compound
| Parasite Strain | IC₅₀ (nM) |
| P. falciparum (3D7) | 20 |
Data sourced from phenotypic screening of the RIKEN compound library.[1][2]
Cytotoxicity Profile
Initial cytotoxicity assessments were performed to determine the selectivity of this compound for the parasite over mammalian cells.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Cytotoxicity Measurement |
| Mammalian Cells | Not Specified | No cytotoxicity observed up to 30 µM |
This initial screen suggests a favorable selectivity index for the compound.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay measures the proliferation of P. falciparum in human erythrocytes by quantifying the amount of parasite DNA.
-
Parasite Culture: Asynchronous cultures of P. falciparum 3D7 are maintained in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere.
-
Assay Preparation: The parasite culture is diluted to a parasitemia of 1% with a 2% hematocrit and dispensed into 96-well plates containing serial dilutions of this compound.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions to allow for parasite proliferation.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. Subsequently, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark at room temperature for 45 minutes, and the fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC₅₀ value, the concentration at which a 50% inhibition of parasite growth is observed, is calculated by fitting the dose-response data to a sigmoidal curve.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Culture: A suitable mammalian cell line (e.g., HeLa or HEK293) is cultured in appropriate media and conditions.
-
Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The culture medium is replaced with fresh medium containing serial dilutions of this compound, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570-590 nm.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is determined from the dose-response curve.
Visualizations
Experimental Workflow for Hit Identification
The following diagram illustrates the workflow from initial screening to the identification of this compound as a hit compound.
Caption: Workflow for the identification of this compound.
Logical Relationship of Initial Characterization
This diagram outlines the logical flow of the initial characterization process for a novel antimalarial hit.
Caption: Logical flow of initial antimalarial hit characterization.
Future Directions
The potent in vitro activity and favorable initial safety profile of this compound warrant further investigation. Key future directions include:
-
Mechanism of Action Studies: Elucidating the molecular target and mechanism by which the compound inhibits parasite growth.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties. A related compound, 4h, with an (R)-methyl group on the oxyacetyl linker, has already shown even more potent inhibition (IC₅₀ = 2.0 nM).[1][2]
-
In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of malaria. The related compound 4h has shown significant in vivo effects in mouse models.[1][2]
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Resistance Studies: Investigating the potential for and mechanisms of parasite resistance to this chemical scaffold.
Conclusion
This compound (Compound 4e) represents a promising new starting point for the development of a novel class of antimalarial drugs. Its potent in vitro activity against P. falciparum and low cytotoxicity highlight its potential as a lead candidate for further optimization and preclinical development. The data and protocols presented in this whitepaper provide a solid foundation for these future research endeavors.
References
- 1. New antimalarials identified by a cell-based phenotypic approach: Structure-activity relationships of 2,3,4,9-tetrahydro-1H-β-carboline derivatives possessing a 2-((coumarin-5-yl)oxy)alkanoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new beta-carboline antimalarials yields a promising lead | BioWorld [bioworld.com]
Methodological & Application
In Vitro Susceptibility Testing of Antimalarial Agent 15: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the in vitro susceptibility of "Antimalarial agent 15" against Plasmodium falciparum. The methodologies described are based on widely accepted and validated assays for antimalarial drug screening. These protocols are intended to guide researchers in obtaining reliable and reproducible data for the assessment of novel antimalarial compounds.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of new antimalarial agents.[1][2][3] A critical step in the preclinical evaluation of a new compound is the determination of its in vitro activity against the parasite. This is typically achieved through susceptibility assays that measure the inhibition of parasite growth in the presence of the compound. The 50% inhibitory concentration (IC50), the concentration of a drug that reduces parasite growth by 50%, is a key parameter derived from these assays.
This document outlines three common, robust, and high-throughput methods for in vitro antimalarial susceptibility testing:
-
SYBR Green I-based Fluorescence Assay: This assay relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA, providing a quantitative measure of parasite proliferation.[1][4][5][6]
-
Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase, which serves as a biomarker for viable parasites.[7][8][9][10][11]
-
Histidine-Rich Protein II (HRP2)-based ELISA: This immunoassay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite growth.[12][13][14][15]
Data Presentation: Comparative In Vitro Activity
The following table summarizes the expected format for presenting the in vitro activity of "this compound" against various P. falciparum strains, alongside standard reference antimalarials.
Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound and Reference Drugs
| Compound | Strain | IC50 (nM) ± SD | Resistance Index (RI)* |
| This compound | 3D7 (CQ-S) | [Insert Value] | [Insert Value] |
| K1 (CQ-R) | [Insert Value] | [Insert Value] | |
| Dd2 (CQ-R, PYR-R) | [Insert Value] | [Insert Value] | |
| W2 (CQ-R, PYR-R) | [Insert Value] | [Insert Value] | |
| Chloroquine | 3D7 (CQ-S) | 15 ± 3 | 1.0 |
| K1 (CQ-R) | 250 ± 25 | 16.7 | |
| Artemisinin | 3D7 (CQ-S) | 5 ± 1.5 | 1.0 |
| K1 (CQ-R) | 6 ± 2 | 1.2 |
*Resistance Index (RI) is calculated as the IC50 of the resistant strain divided by the IC50 of the sensitive (3D7) strain. CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant; PYR-R: Pyrimethamine-Resistant. Data for reference drugs are illustrative and should be determined concurrently with the test agent.
Experimental Protocols
General Materials and Reagents
-
P. falciparum strains (e.g., 3D7, K1, Dd2, W2)
-
Human erythrocytes (blood group O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax I)[16][17][18]
-
"this compound" and reference drugs (e.g., chloroquine, artemisinin)
-
96-well flat-bottom sterile microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
37°C incubator
Parasite Culture and Synchronization
Continuous in vitro cultures of P. falciparum are essential for susceptibility testing.[19]
-
Culture Maintenance: Maintain asynchronous P. falciparum cultures in complete medium at 37°C in a humidified atmosphere with the specified gas mixture.[20]
-
Synchronization: For stage-specific assays, synchronize parasite cultures to the ring stage using methods such as 5% D-sorbitol treatment. This ensures a homogenous starting population for the assay.
Drug Plate Preparation
-
Stock Solutions: Prepare a high-concentration stock solution of "this compound" and reference drugs in an appropriate solvent (e.g., DMSO, ethanol).
-
Serial Dilutions: Perform a 2-fold serial dilution of each drug in complete culture medium to achieve a range of final concentrations.[21]
-
Plate Predosing: Dispense 25 µL of each drug dilution into the wells of a 96-well plate. Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.[21] Plates can be prepared in advance, dried in a sterile environment, and stored at 4°C.[21]
Protocol 1: SYBR Green I-based Fluorescence Assay
This is a widely used, simple, and cost-effective method for high-throughput screening.[5][6]
Workflow Diagram
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Methodology
-
Parasite Suspension: Prepare a suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2.5% hematocrit in complete medium.
-
Assay Initiation: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.[22]
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this lysis buffer to each well.
-
Final Incubation: Incubate the plates in the dark at room temperature for 1 hour.[22]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[22]
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the drug-free control wells (100% growth) and plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the IC50 value using a non-linear regression model.
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay
This assay is reproducible and does not require specialized equipment like a fluorescence reader.[7][10]
Workflow Diagram
Caption: Workflow for the pLDH-based antimalarial assay.
Methodology
-
Assay Setup: Follow steps 1-3 from the SYBR Green I protocol.
-
Cell Lysis: After the 72-hour incubation, lyse the cells by freeze-thawing the plate.
-
Lysate Transfer: Transfer 20 µL of the hemolyzed suspension from each well to a new 96-well plate.
-
Enzymatic Reaction: Add 100 µL of a reaction mixture containing Malstat reagent and NBT/PES (nitroblue tetrazolium/phenazine ethosulfate) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Absorbance Reading: Measure the optical density at 650 nm using a microplate reader.
-
Data Analysis: Perform data analysis as described for the SYBR Green I assay to determine the IC50 value.
Protocol 3: Histidine-Rich Protein II (HRP2)-based ELISA
This highly sensitive assay is particularly useful for field isolates and slow-acting drugs due to the 72-hour incubation period.[2][12][13][14][15]
Workflow Diagram
Caption: Workflow for the HRP2-based antimalarial ELISA.
Methodology
-
Parasite Suspension: Prepare a parasite suspension at 0.05% parasitemia and 1.5% hematocrit.
-
Assay Setup: Follow steps 2-3 from the SYBR Green I protocol.
-
Cell Lysis: After 72 hours of incubation, lyse the cells by freeze-thawing the plate.[14]
-
ELISA Procedure: a. Transfer 100 µL of the lysate to an ELISA plate pre-coated with a capture anti-HRP2 monoclonal antibody.[14] b. Incubate for 1 hour at room temperature. c. Wash the plate multiple times with a wash buffer. d. Add a second, enzyme-conjugated anti-HRP2 antibody and incubate for 1 hour. e. Wash the plate again. f. Add a chromogenic substrate (e.g., TMB) and incubate until color develops. g. Stop the reaction with a stop solution.
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the IC50 values as described in the previous protocols.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the in vitro susceptibility testing of "this compound". The choice of assay may depend on available laboratory equipment, throughput requirements, and the specific characteristics of the compound being tested. Consistent application of these standardized methods will ensure the generation of high-quality, comparable data crucial for the progression of new antimalarial candidates in the drug development pipeline.
References
- 1. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug susceptibility testing methods of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 9. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajtmh.org [ajtmh.org]
- 11. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. journals.asm.org [journals.asm.org]
- 15. db.cngb.org [db.cngb.org]
- 16. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmv.org [mmv.org]
- 21. iddo.org [iddo.org]
- 22. iddo.org [iddo.org]
Quantitative Analysis of Artesunate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate (AS), a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy, particularly for the treatment of severe malaria.[1] It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA).[1] Accurate quantification of artesunate and dihydroartemisinin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new drug formulations. This document provides detailed application notes and protocols for the quantification of artesunate and its active metabolite in biological samples using state-of-the-art analytical techniques. The primary methods discussed are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Application Notes
Method Selection
The choice of analytical method for the quantification of artesunate and DHA depends on the required sensitivity, selectivity, and throughput.
-
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[1] This method is particularly well-suited for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected.
-
HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS.[2] While generally less sensitive, modern HPLC systems with UV detection can achieve adequate quantification limits for many applications, especially for the analysis of pharmaceutical formulations.[2][3]
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The endoperoxide bridge in artesunate and DHA is susceptible to degradation, particularly in the presence of iron from hemoglobin.[4][5] Therefore, careful handling and stabilization of blood samples are essential.
Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[6][7] This method is often used for its high-throughput capabilities.
-
Solid-Phase Extraction (SPE): A more selective method that involves passing the sample through a sorbent that retains the analytes of interest while washing away interferences.[1] SPE can provide cleaner extracts and improve sensitivity.
-
Liquid-Liquid Extraction (LLE): A classic technique that separates analytes based on their differential solubility in two immiscible liquids.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various analytical methods for the determination of Artesunate and Dihydroartemisinin in human plasma.
Table 1: LC-MS/MS Methods for Artesunate (AS) and Dihydroartemisinin (DHA) Quantification
| Analyte(s) | Sample Volume | Extraction Method | LLOQ | Linearity Range | Reference |
| AS, DHA, DHAG | 50 µL | Solid-Phase Extraction (SPE) | AS: 0.4 ng/mL, DHA: 46.9 ng/mL, DHAG: 1.8 ng/mL | AS: 0.4-961.1 ng/mL, DHA: 46.9-4691.8 ng/mL, DHAG: 1.8-4604.7 ng/mL | [1] |
| AS, DHA | Not Specified | Solid-Phase Extraction (SPE) | 5 ng/mL (both) | AS: 5-1000 ng/mL, DHA: 5-2000 ng/mL | |
| AS, DHA | Not Specified | Protein Precipitation | AS: 1.23 ng/mL, DHA: 1.52 ng/mL | AS: 1.23-1153 ng/mL, DHA: 1.52-1422 ng/mL | [7][8] |
| Artemisinin (using AS as IS) | 50 µL | Solid-Phase Extraction (SPE) | 1.03 ng/mL | 1.03-762 ng/mL | [9] |
LLOQ: Lower Limit of Quantification; DHAG: Dihydroartemisinin Glucuronide; IS: Internal Standard
Table 2: HPLC Methods for Artesunate (AS) and Dihydroartemisinin (DHA) Quantification
| Analyte(s) | Detection Method | LLOQ | Linearity Range | Reference |
| AS, DHA | Electrochemical | Not Specified | 5–400 ng/mL | [10] |
| AS, MQ | UV (210 nm for AS, 283 nm for MQ) | Not Specified | Not Specified | [2] |
| AS | UV (216 nm) | Not Specified | 2-10 mg/mL (in bulk drug) | [11] |
| AS | UV (242 nm) | Not Specified | 10-50 µg/mL | [3] |
MQ: Mefloquine
Experimental Protocols
Protocol 1: Quantification of Artesunate and Dihydroartemisinin in Human Plasma by LC-MS/MS
This protocol is based on a validated high-throughput method utilizing solid-phase extraction.[1]
1. Materials and Reagents:
-
Artesunate and Dihydroartemisinin reference standards
-
Stable isotope-labeled internal standards (e.g., deuterated AS and DHA)
-
Human plasma (K2-EDTA)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Solid-phase extraction (SPE) 96-well plates (e.g., Oasis HLB)
-
LC-MS/MS system (e.g., API 3000 triple quadrupole mass spectrometer)
-
Analytical column (e.g., Poroshell 120 EC-C18, 50 x 2.1 mm, 2.7 µm)[1]
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add the internal standard solution.
-
Condition the SPE plate wells with methanol followed by water.
-
Load the plasma samples onto the SPE plate.
-
Wash the wells with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate AS, DHA, and the internal standards.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analytes in the quality control and unknown samples using the calibration curve.
Protocol 2: Quantification of Artesunate in Pharmaceutical Formulations by HPLC-UV
This protocol is a general guideline based on published methods for the analysis of artesunate in tablets.[2][11]
1. Materials and Reagents:
-
Artesunate reference standard
-
Methanol, Acetonitrile, Ethanol (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the artesunate reference standard in methanol to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of artesunate.
-
Dissolve the powder in a suitable solvent (e.g., methanol) with the aid of sonication.
-
Filter the solution through a 0.45 µm filter before injection.
-
3. HPLC-UV Analysis:
-
Chromatographic Conditions:
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of artesunate against the concentration of the calibration standards.
-
Determine the concentration of artesunate in the sample preparation from the calibration curve and calculate the amount of artesunate per tablet.
Visualizations
References
- 1. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. jocpr.com [jocpr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantification of dihydroartemisinin, artesunate and artemisinin in human blood: overcoming the technical challenge of protecting the peroxide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Preparation of Antimalarial Agent 15 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial agent 15, also identified as Compound 4e, is a potent parasite inhibitor belonging to the 2,3,4,9-tetrahydro-1H-β-carboline class of compounds. It has demonstrated significant in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the deadliest species of malaria parasite. This document provides detailed application notes and protocols for the preparation and use of this compound in various cell-based assays crucial for antimalarial drug discovery and development. The protocols outlined below are designed to ensure accurate and reproducible results for researchers investigating its efficacy, mechanism of action, and cytotoxicity.
Physicochemical and Biological Properties
A summary of the known physicochemical and biological properties of this compound is presented in Table 1. This information is essential for the correct handling, storage, and preparation of the compound for experimental use.
Table 1: Physicochemical and Biological Properties of this compound (Compound 4e)
| Property | Value | Reference |
| CAS Number | 956928-33-9 | N/A |
| Molecular Formula | C₂₉H₂₆N₄O₄ | N/A |
| Molecular Weight | 502.56 g/mol | N/A |
| In vitro IC₅₀ (P. falciparum 3D7) | 20 nM | [1] |
| Cytotoxicity (HL-60 cells) | > 30 µM | N/A |
| Solubility (DMSO) | Estimated at ~20 mg/mL (based on parent scaffold) | [2] |
| Storage | Store at -20°C for long-term stability. | N/A |
Mechanism of Action
This compound is a member of the β-carboline family of compounds. While its precise molecular target has not been definitively elucidated, compounds of this class are known to exert their antimalarial effects through multiple mechanisms within the Plasmodium falciparum parasite. The primary proposed mechanisms include:
-
Inhibition of Heme Detoxification: Similar to other quinoline-type antimalarials, β-carbolines are thought to interfere with the parasite's crucial heme detoxification pathway. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin within its digestive vacuole. This compound likely inhibits this polymerization process, leading to the accumulation of toxic heme, which induces oxidative stress and parasite death.[3]
-
Targeting Apicoplast Pathways: Another potential target for β-carboline derivatives is the parasite's apicoplast, a non-photosynthetic plastid organelle essential for the synthesis of fatty acids and isoprenoids. Specifically, enzymes such as ferredoxin-NADP+ reductase (PfFNR) within the apicoplast's redox system have been identified as potential targets for this class of compounds.[4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound and its application in common cell-based assays for antimalarial drug screening.
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent serial dilutions to create working solutions for cell-based assays.
Materials:
-
This compound (Compound 4e) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
On an analytical balance, accurately weigh out 5.03 mg of this compound powder.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary. Based on the solubility of the parent tetrahydro-β-carboline scaffold, a concentration of 10 mM in DMSO should be achievable.[2]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium (e.g., RPMI 1640) to achieve the desired final concentrations for the assay.
-
Important: The final concentration of DMSO in the cell culture wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For sensitive cell lines, a maximum of 0.1% DMSO is recommended.[6]
-
Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-Based)
This protocol outlines a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized at the ring stage
-
Human red blood cells (RBCs)
-
Complete RPMI 1640 medium (supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well flat-bottom sterile culture plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
Standard antimalarial drugs for positive control (e.g., Chloroquine, Artemisinin)
-
Vehicle control (DMSO)
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of this compound working solutions in complete RPMI 1640 medium. A typical starting concentration range would be from 1000 nM down to sub-nanomolar concentrations in 2-fold or 3-fold dilutions.
-
Add 100 µL of each drug dilution to the respective wells of a 96-well plate in triplicate.
-
Include wells for positive controls (standard antimalarials) and a vehicle control (medium with the same final DMSO concentration as the test wells).
-
Also, include wells with uninfected RBCs as a background control.
-
-
Parasite Culture Addition:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete RPMI 1640 medium.
-
Add 100 µL of the parasite culture to each well (except the uninfected RBC control wells). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate in a humidified, modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C for 72 hours.
-
-
Lysis and Fluorescence Measurement:
-
After incubation, carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly by pipetting up and down.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the uninfected RBC control wells.
-
Normalize the fluorescence data to the vehicle control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293 or HepG2) to determine its selectivity index (SI).
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete culture medium for the chosen cell line (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of the solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viability against the log of the compound concentration and performing a non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as: SI = CC₅₀ / IC₅₀.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and in vitro testing of this compound.
Caption: General workflow for the preparation and in vitro evaluation of this compound.
Potential Signaling Pathways Targeted by this compound
This diagram illustrates the two primary proposed mechanisms of action for β-carboline antimalarials like this compound within the Plasmodium falciparum parasite.
Caption: Proposed mechanisms of action of this compound in P. falciparum.
References
- 1. malariaworld.org [malariaworld.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibiting Plasmodium falciparum growth and heme detoxification pathway using heme-binding DNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Chiral Organosulfur Compounds on Their Activity against the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Analogs of Antimalarial Agent 15, a Novel PfDHODH Inhibitor
Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.
Introduction:
Antimalarial agent 15 is a promising lead compound identified as a potent inhibitor of the Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway in the malaria parasite, making it an essential target for therapeutic intervention. Unlike the human host, which can salvage pyrimidines, P. falciparum is primarily dependent on this de novo pathway for survival, providing a therapeutic window for selective inhibition.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of analogs of this compound. The described workflow encompasses a primary biochemical assay to confirm direct inhibition of PfDHODH, a secondary cell-based assay to assess whole-parasite activity, and a cytotoxicity counter-screen to evaluate selectivity. The protocols are optimized for a 384-well plate format to maximize throughput while maintaining robust data quality.
Signaling Pathway
Caption: Pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of this compound on PfDHODH.
Experimental Workflow
Caption: High-throughput screening cascade for the identification and prioritization of potent and selective this compound analogs.
Data Presentation: Summary of Analog Activity
The following table summarizes the in vitro activity and selectivity of this compound and its representative analogs. The IC₅₀ (half-maximal inhibitory concentration) values were determined from 10-point dose-response curves. The Selectivity Index (SI) is calculated as the ratio of the HepG2 CC₅₀ to the P. falciparum IC₅₀.
| Compound ID | PfDHODH IC₅₀ (nM) | P. falciparum IC₅₀ (nM) | HepG2 CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | 25.3 | 85.1 | > 50 | > 588 |
| Analog 15-A | 15.8 | 55.4 | > 50 | > 902 |
| Analog 15-B | 250.1 | 980.2 | > 50 | > 51 |
| Analog 15-C | 22.5 | 78.9 | 12.5 | 158 |
| Analog 15-D | 8.9 | 30.1 | > 50 | > 1661 |
Experimental Protocols
Primary Screen: Biochemical PfDHODH Inhibition Assay
This assay measures the enzymatic activity of recombinant PfDHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant PfDHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Tween-20
-
Substrates: Dihydroorotate, Coenzyme Q₀ (CoQ₀)
-
Detection Reagent: 2,6-dichloroindophenol (DCIP)
-
384-well, clear, flat-bottom microplates
-
Plate reader capable of measuring absorbance at 600 nm
Protocol:
-
Prepare a compound plate by dispensing 100 nL of each analog (10 mM in DMSO) into a 384-well plate using an acoustic liquid handler. This yields a final assay concentration of 10 µM.
-
Add 5 µL of PfDHODH enzyme solution (2X final concentration) in Assay Buffer to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare a substrate mix containing dihydroorotate, CoQ₀, and DCIP in Assay Buffer.
-
Initiate the reaction by adding 5 µL of the substrate mix (2X final concentration) to all wells.
-
Immediately transfer the plate to a plate reader and measure the absorbance at 600 nm in kinetic mode, taking readings every 30 seconds for 10 minutes.
-
The rate of reaction is determined from the linear phase of the absorbance decay curve.
-
Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
Secondary Screen: P. falciparum Proliferation Assay (SYBR Green I-based)
This cell-based assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
Materials:
-
P. falciparum 3D7 strain, cultured in human erythrocytes
-
Complete RPMI 1640 medium supplemented with AlbuMAX II
-
SYBR Green I lysis buffer
-
384-well, black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the hit compounds in complete medium.
-
In a 384-well plate, add 20 µL of the compound dilutions.
-
Add 20 µL of synchronized P. falciparum-infected erythrocyte culture (ring stage, 1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a humidified, mixed-gas incubator (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add 20 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic model.
Counter-Screen: Human Cell (HepG2) Cytotoxicity Assay (Resazurin-based)
This assay assesses the general cytotoxicity of the compounds against a human cell line to determine selectivity. It uses resazurin, which is reduced by viable cells to the fluorescent product resorufin.
Materials:
-
HepG2 human liver cell line
-
Complete DMEM medium supplemented with 10% FBS
-
Resazurin sodium salt solution
-
384-well, black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Seed 2,000 HepG2 cells per well in 30 µL of complete DMEM in a 384-well plate.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of serially diluted compounds to the wells.
-
Incubate the plates for an additional 72 hours.
-
Add 5 µL of resazurin solution to each well and incubate for 4 hours at 37°C.
-
Measure fluorescence (excitation: 560 nm, emission: 590 nm).
-
Calculate the CC₅₀ (half-maximal cytotoxic concentration) values from the dose-response curves.
Application Notes and Protocols for Antimalarial Agent 15 in Drug-Resistant Malaria Models
These application notes provide a comprehensive overview of the utilization of Antimalarial Agent 15, also identified as Compound 4e, in the context of drug-resistant malaria research. This document is intended for researchers, scientists, and drug development professionals working on novel antimalarial therapies.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts. This compound (Compound 4e) is a novel parasitic inhibitor belonging to the 2,3,4,9-tetrahydro-1H-β-carboline class of compounds, which has demonstrated potent in vitro activity against the chloroquine-sensitive 3D7 strain of P. falciparum. These notes detail its application in broader drug-resistant models, providing essential data and protocols for its evaluation.
Data Presentation
The following table summarizes the in vitro antiplasmodial activity of this compound (Compound 4e) and comparator drugs against both drug-sensitive and drug-resistant strains of P. falciparum.
| Compound | Strain | Resistance Profile | IC₅₀ (nM)[1] |
| This compound (Compound 4e) | 3D7 | Drug-Sensitive | 20 |
| K1 | Chloroquine-Resistant | 22 | |
| Dd2 | Multidrug-Resistant | 31 | |
| Chloroquine | 3D7 | Drug-Sensitive | 8.7 |
| K1 | Chloroquine-Resistant | 250 | |
| Dd2 | Multidrug-Resistant | 150 | |
| Artemisinin | 3D7 | Drug-Sensitive | 3.9 |
| K1 | Chloroquine-Resistant | 2.5 | |
| Dd2 | Multidrug-Resistant | 3.1 |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
This protocol outlines the methodology for determining the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum strains.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, K1, Dd2) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL hypoxanthine, and 10% (v/v) heat-inactivated human serum.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Parasite synchronization is achieved by treatment with 5% D-sorbitol.
2. Drug Preparation:
-
A stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compound are prepared in RPMI 1640 medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
3. Assay Procedure:
-
Asynchronous parasite cultures with a parasitemia of 1% and a hematocrit of 2% are seeded into 96-well microplates.
-
100 µL of the parasite culture is added to wells containing 100 µL of the serially diluted this compound.
-
The plates are incubated for 48 hours under the conditions described in step 1.
4. Measurement of Parasite Growth Inhibition:
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay.
-
After the 48-hour incubation, the assay plates are frozen at -80°C to lyse the erythrocytes.
-
The plates are thawed, and 100 µL of lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
5. Data Analysis:
-
The fluorescence intensity values are plotted against the drug concentration.
-
The IC₅₀ values are determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of this compound.
Proposed Mechanism of Action
The precise mechanism of action for the tetrahydro-β-carboline class of compounds is not fully elucidated. However, based on their potent activity against the blood stages of the parasite, a likely target is within the intraerythrocytic developmental cycle.
Caption: Proposed targeting of the parasite's blood-stage development.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Antimalarial Agent 15 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial agent 15, also identified as Compound 4e, has demonstrated potent in vitro activity against the erythrocytic stages of Plasmodium falciparum 3D7, with a reported IC50 of 20 nM[1]. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound's efficacy in murine models of malaria. The described methodologies are based on established and widely accepted preclinical screening tests to assess the potential of this compound as a candidate for further antimalarial drug development.
The primary objectives of these in vivo studies are to determine the dose-dependent schizontocidal activity, prophylactic potential, and curative efficacy of this compound. Murine models, particularly those utilizing Plasmodium berghei, are invaluable tools for the initial in vivo assessment of novel antimalarial compounds due to their reproducibility and relevance to human malaria pathogenesis[2][3].
Murine Models for Antimalarial Testing
The selection of an appropriate murine model is critical for obtaining meaningful in vivo efficacy data. Several well-established models are available, each with specific advantages:
-
Plasmodium berghei infections in mice: This is the most common model for primary in vivo screening of antimalarial compounds. P. berghei induces a rapidly progressing infection in mice, allowing for efficient evaluation of a compound's ability to suppress parasite growth[4][5][6]. Strains like ANKA can also be used to model cerebral malaria[2][3].
-
Plasmodium yoelii infections in mice: This model is also widely used and offers both lethal and non-lethal strains, providing flexibility in study design to assess different aspects of antimalarial activity and host immune responses[2][3].
-
Plasmodium chabaudi infections in mice: This model is considered to closely mimic the synchronous erythrocytic cycle of human malaria and is useful for studying the effects of drugs on different stages of parasite development and the interplay with the host immune system[2][3].
-
Humanized Mouse Models: For later-stage preclinical development, humanized mice engrafted with human erythrocytes and infected with P. falciparum offer a more direct assessment of efficacy against the primary human parasite[7][8][9].
For the initial efficacy testing of this compound, the P. berghei model in Swiss albino or NMRI mice is recommended due to its robustness and extensive historical use in antimalarial drug discovery[2][10].
Data Presentation
Quantitative data from in vivo efficacy studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison between different treatment groups.
Table 1: Four-Day Suppressive Test (Peter's Test) - Parasitemia Suppression
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Parasitemia (%) on Day 4 ± SD | Percent Suppression (%) |
| Negative Control (Vehicle) | - | p.o. / s.c. | 0 | |
| Positive Control (Chloroquine) | 10 | p.o. | ||
| This compound | 10 | p.o. | ||
| This compound | 30 | p.o. | ||
| This compound | 100 | p.o. |
Table 2: Curative Test (Rane's Test) - Parasitemia and Survival
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 7 ± SD | Mean Survival Time (Days) ± SD |
| Negative Control (Vehicle) | - | ||
| Positive Control (Chloroquine) | 25 | ||
| This compound | 30 | ||
| This compound | 50 | ||
| This compound | 100 |
Table 3: Prophylactic Test - Parasitemia and Protection
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 7 ± SD | Percent Protection (%) |
| Negative Control (Vehicle) | - | 0 | |
| Positive Control (Pyrimethamine) | 1.2 | ||
| This compound | 30 | ||
| This compound | 50 | ||
| This compound | 100 |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound.
Protocol 1: Four-Day Suppressive Test (Peter's Test)
This is the standard and most widely used test for assessing the in vivo antimalarial activity of a new compound against early infection[6][11][12].
Objective: To evaluate the schizontocidal activity of this compound.
Materials:
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Swiss albino or NMRI mice (female, 20-25g)
-
This compound
-
Chloroquine phosphate (positive control)
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Microscope slides
-
Microscope with oil immersion lens
Procedure:
-
Parasite Inoculation:
-
A donor mouse with a rising P. berghei parasitemia of 20-30% is euthanized, and blood is collected via cardiac puncture into a heparinized tube.
-
The blood is diluted with physiological saline to a final concentration of 1 x 10^7 parasitized erythrocytes per 0.2 mL.
-
Each experimental mouse is inoculated intraperitoneally (i.p.) with 0.2 mL of the infected blood.
-
-
Drug Administration:
-
Two to four hours after infection (Day 0), mice are randomly assigned to treatment and control groups (n=5 per group).
-
This compound is administered orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3) at various doses (e.g., 10, 30, and 100 mg/kg).
-
The positive control group receives chloroquine (10 mg/kg/day, p.o.).
-
The negative control group receives the vehicle only.
-
-
Monitoring Parasitemia:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are fixed with methanol, stained with Giemsa, and examined under a microscope.
-
Parasitemia is determined by counting the number of parasitized red blood cells out of at least 1000 red blood cells.
-
-
Data Analysis:
-
The average parasitemia for each group is calculated.
-
The percentage of parasite suppression is calculated using the following formula: % Suppression = [ (Mean Parasitemia of Negative Control - Mean Parasitemia of Treated Group) / Mean Parasitemia of Negative Control ] x 100
-
Protocol 2: Curative Test (Rane's Test)
This test evaluates the efficacy of a compound against an established infection[13][14][15].
Objective: To assess the curative potential of this compound.
Procedure:
-
Parasite Inoculation: Mice are inoculated with P. berghei as described in Protocol 1.
-
Establishment of Infection: The infection is allowed to establish for 72 hours (Day 3).
-
Drug Administration:
-
On Day 3, treatment is initiated and continued for four consecutive days.
-
Dosing and grouping are similar to the suppressive test, with a potential adjustment of the dose range based on initial findings.
-
-
Monitoring:
-
Parasitemia is monitored on Day 7.
-
The survival time of the mice in each group is recorded daily for up to 30 days.
-
-
Data Analysis:
-
The percentage of parasitemia reduction is calculated.
-
The mean survival time for each group is determined.
-
Protocol 3: Prophylactic Test (Residual Infection Test)
This assay assesses the ability of a compound to prevent the development of infection[10][12][16].
Objective: To evaluate the prophylactic activity of this compound.
Procedure:
-
Drug Administration:
-
Mice are treated with this compound or control substances for four consecutive days (Day 0 to Day 3).
-
-
Parasite Inoculation:
-
On Day 4, mice are challenged with an inoculum of P. berghei.
-
-
Monitoring:
-
Seventy-two hours after infection (Day 7), blood smears are prepared and parasitemia is determined.
-
-
Data Analysis:
-
The percentage of protection is calculated based on the reduction in parasitemia compared to the negative control group.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. preprints.org [preprints.org]
- 3. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | MDPI [mdpi.com]
- 4. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of antimalarial drugs | PPTX [slideshare.net]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. mmv.org [mmv.org]
- 11. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Assessing the Cytotoxicity of "Antimalarial Agent 15" Against Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction The development of novel antimalarial agents requires a thorough evaluation of their safety profile, a critical component of which is the assessment of cytotoxicity against mammalian cells. This step is essential to determine the therapeutic index of a drug candidate—the ratio between its toxic dose and its therapeutic dose.[1] A favorable therapeutic index indicates that the agent is selectively toxic to the parasite at concentrations that are safe for the host. This application note provides detailed protocols for evaluating the cytotoxic effects of a novel compound, "Antimalarial Agent 15," using standard in vitro assays. The described methods include the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an apoptosis assay to elucidate the mechanism of cell death.
Data Presentation: Summary of Cytotoxicity
Effective data presentation is crucial for interpreting and comparing the cytotoxic profile of "this compound." The following tables provide a template for summarizing quantitative results.
Table 1: Dose-Dependent Cytotoxicity of this compound This table illustrates the percentage of cell viability at various concentrations of the test compound. Data is presented as the mean ± standard deviation from triplicate experiments.[2]
| Concentration (µM) | HepG2 (Human Liver) % Viability | HEK293 (Human Kidney) % Viability | HFF-1 (Human Foreskin Fibroblast) % Viability |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 0.1 | 98.2 ± 5.2 | 99.1 ± 4.8 | 97.5 ± 4.1 |
| 1 | 91.5 ± 6.1 | 95.3 ± 5.5 | 92.1 ± 3.8 |
| 10 | 75.4 ± 7.3 | 82.1 ± 6.9 | 78.9 ± 5.3 |
| 25 | 51.2 ± 5.8 | 65.7 ± 6.2 | 58.3 ± 4.9 |
| 50 | 22.6 ± 4.1 | 35.4 ± 5.1 | 31.7 ± 4.2 |
| 100 | 5.3 ± 2.9 | 12.8 ± 3.4 | 9.8 ± 3.1 |
Table 2: Summary of 50% Cytotoxic Concentration (CC50) Values The CC50 value represents the concentration of a compound that causes death to 50% of viable cells.[2] These values are calculated from dose-response curves generated from the different cytotoxicity assays.
| Assay Type | Cell Line | CC50 (µM) of this compound | Positive Control (Doxorubicin) CC50 (µM) |
| MTT Assay | HepG2 | 26.1 | 1.2 |
| HEK293 | 42.5 | 2.5 | |
| HFF-1 | 34.8 | 1.8 | |
| LDH Release Assay | HepG2 | 30.5 | 1.5 |
| HEK293 | 48.2 | 2.9 | |
| HFF-1 | 39.1 | 2.1 | |
| Apoptosis Assay | HepG2 | 28.3 | 1.3 |
| HEK293 | 45.1 | 2.6 | |
| HFF-1 | 36.9 | 1.9 |
Experimental Protocols and Workflows
A systematic workflow is essential for reproducible cytotoxicity assessment.
Caption: General workflow for assessing the cytotoxicity of a test compound.
Protocol 2.1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cells (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells for vehicle control (medium with the same solvent concentration as the test compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[4]
-
Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration to determine the CC50 value.
-
Protocol 2.2: LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5] LDH release is an indicator of compromised cell membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Treated cell culture supernatants
-
96-well plates
-
Lysis buffer (for maximum LDH release control)
-
Stop solution
-
Microplate reader (490 nm and 680 nm)
Procedure:
-
Prepare Controls: Following compound incubation (as in Protocol 2.1), prepare three sets of controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Add 10 µL of Lysis Buffer to untreated cells 45 minutes before the assay.
-
Culture Medium Background: Medium only.
-
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Assay Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle Control LDH activity) / (Maximum LDH release - Vehicle Control LDH activity)] * 100
-
Elucidating Mechanism of Action: Apoptosis
Understanding whether "this compound" induces programmed cell death (apoptosis) is crucial. Apoptosis is often mediated by caspases, a family of protease enzymes. The diagram below illustrates a simplified intrinsic pathway of apoptosis that can be triggered by a cytotoxic compound.
Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic agent.
Protocol 3.1: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Opaque-walled 96-well plates
-
Treated cells
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with "this compound" in an opaque-walled 96-well plate as described in Protocol 2.1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration.
-
Increased luminescence compared to the vehicle control indicates the induction of apoptosis.
-
By employing these standardized protocols, researchers can robustly characterize the cytotoxic profile of "this compound," providing essential data for its continued development as a potential therapeutic.
References
Application Notes and Protocols: Use of Antimalarial Agent 15 in Transmission-Blocking Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial Agent 15, also identified as Compound 4e, is a synthetic 4-aminoquinoline-based β-lactam derivative that has demonstrated potent inhibitory activity against the asexual blood stages of Plasmodium falciparum.[1][2] This compound is a subject of interest for its potential contribution to malaria control and elimination strategies. A critical aspect of malaria eradication is the development of transmission-blocking interventions that prevent the transfer of parasites from infected humans to mosquitoes. This document provides detailed application notes and protocols for the evaluation of this compound in transmission-blocking assays.
While direct transmission-blocking data for this compound is not yet available in published literature, its structural similarity to other quinoline compounds that exhibit transmission-blocking activity suggests its potential in this area. The following sections outline the known properties of this compound and provide comprehensive protocols for assessing its transmission-blocking efficacy using standard assays.
Properties of this compound (Compound 4e)
This compound has been evaluated for its in vitro activity against P. falciparum. The available data on its efficacy against the asexual erythrocytic stages are summarized below.
| Strain | IC50 | Reference |
| P. falciparum 3D7 | 20 nM | [3][4][5][6][7] |
| P. falciparum K1 (multidrug-resistant) | 0.20–0.62 µM | [1][2] |
Note: The IC50 (half-maximal inhibitory concentration) values above refer to the asexual blood stages of the parasite and not its transmission-blocking activity. Transmission-blocking assays specifically measure the effect of a compound on the sexual stages (gametocytes) of the parasite.
Transmission-Blocking Assays: Principles and Application
Transmission-blocking assays are essential tools to determine if an antimalarial compound can prevent the parasite from being transmitted from a human host to a mosquito vector. The gold standard for this evaluation is the Standard Membrane Feeding Assay (SMFA). A variation of this is the Direct Membrane Feeding Assay (DMFA), which uses blood directly from an infected individual. These assays assess a compound's ability to inhibit oocyst development in the mosquito midgut.
General Experimental Workflow
The general workflow for a transmission-blocking assay involves exposing mature P. falciparum gametocytes to the test compound, feeding these treated gametocytes to mosquitoes through an artificial membrane, and then dissecting the mosquitoes to count the number of oocysts that have developed in their midguts. A reduction in the number of oocysts in the treated group compared to a control group indicates transmission-blocking activity.
Caption: General workflow for a Standard Membrane Feeding Assay (SMFA).
Detailed Experimental Protocols
The following are generalized protocols for the Standard Membrane Feeding Assay (SMFA), which can be adapted for the evaluation of this compound.
Protocol 1: Standard Membrane Feeding Assay (SMFA)
This protocol is adapted from established methodologies for assessing transmission-blocking candidates.
Materials:
-
P. falciparum culture producing mature stage V gametocytes (e.g., NF54 strain)
-
This compound (Compound 4e) dissolved in a suitable solvent (e.g., DMSO)
-
Complete culture medium (e.g., RPMI 1640 with appropriate supplements)
-
Human red blood cells and human serum
-
Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae), 3-5 days old, starved for at least 4 hours
-
Glass membrane feeders and water bath maintained at 37°C
-
Parafilm® or other suitable membrane
-
Mercurochrome solution (0.4%) for staining
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Gametocyte Culture Preparation:
-
Culture P. falciparum to produce a high percentage of mature, stage V gametocytes.
-
On the day of the assay, determine gametocyte density and viability.
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions of the compound in culture medium to achieve the desired final concentrations for testing. A vehicle control (DMSO only) must be included.
-
Add the diluted compound or vehicle to the gametocyte culture and incubate for 24-48 hours at 37°C.
-
-
Mosquito Feeding:
-
Prepare the infectious blood meal by mixing the treated gametocyte culture with human red blood cells and human serum to a final hematocrit of approximately 50%.
-
Pre-warm the glass membrane feeders to 37°C using the circulating water bath.
-
Stretch a layer of Parafilm® over the bottom of the feeder to create the membrane.
-
Add the infectious blood meal to the feeders.
-
Place the feeders on top of the mosquito cups, allowing the mosquitoes to feed through the mesh lid for 30-60 minutes in the dark.
-
-
Post-Feeding Mosquito Maintenance:
-
After feeding, remove the unfed mosquitoes.
-
Maintain the fed mosquitoes in a secure, climate-controlled insectary (typically 26-28°C and 70-80% humidity) with access to a sugar solution.
-
-
Midgut Dissection and Oocyst Counting:
-
7-10 days post-feeding, dissect the midguts from at least 20 mosquitoes per experimental group.
-
Stain the midguts with a 0.4% mercurochrome solution for 10-15 minutes.
-
Wash the midguts with PBS and mount them on a microscope slide.
-
Examine the midguts under a microscope (10-40x objective) and count the number of oocysts.
-
Data Analysis:
-
Infection Prevalence: The percentage of mosquitoes with at least one oocyst.
-
Infection Intensity: The mean or median number of oocysts per midgut in infected mosquitoes.
-
Transmission-Blocking Activity: Calculated as the percentage reduction in oocyst intensity in the compound-treated group compared to the vehicle control group.
Potential Signaling Pathways
The precise mechanism of action for many quinoline antimalarials in blocking transmission is not fully elucidated. However, their primary mode of action against asexual stages involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[8][9] This leads to the accumulation of toxic free heme, which ultimately kills the parasite. It is plausible that a similar mechanism could affect the viability of gametocytes.
Furthermore, some quinoline derivatives have been shown to target other parasite pathways. For instance, quinoline-4-carboxamides inhibit the parasite's translation elongation factor 2 (PfeEF2), which is crucial for protein synthesis across multiple life-cycle stages.[10] Investigation into whether this compound affects similar pathways in gametocytes would be a valuable area of research.
References
- 1. open.uct.ac.za [open.uct.ac.za]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 956928-33-9 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy Studies with Antimalarial Agent 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum parasites. Combination therapy is a cornerstone of modern antimalarial treatment, aiming to enhance efficacy, shorten treatment duration, and delay the development of resistance. "Antimalarial agent 15," also identified as Compound 4e, is a potent inhibitor of P. falciparum growth, with an IC50 of 20 nM against the 3D7 strain and low cytotoxicity to mammalian cells.[1][2][3] As a member of the 4-aminoquinoline class of compounds, its primary mechanism of action is believed to be the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole.[4][5][6][7] This disruption of heme detoxification leads to the accumulation of toxic heme, ultimately killing the parasite.
These application notes provide a comprehensive framework for the preclinical evaluation of "this compound" in combination with other antimalarial drugs. The protocols outlined below are designed to assess synergistic, additive, or antagonistic interactions, both in vitro and in vivo, and to provide a rationale for the selection of optimal partner drugs for further development.
Rationale for Combination Therapy
The primary goals of combining "this compound" with other antimalarials are:
-
To enhance therapeutic efficacy: Combining drugs with different mechanisms of action can lead to a greater parasite-killing effect than either drug alone.
-
To delay the emergence of drug resistance: It is statistically less likely for a parasite to simultaneously develop resistance to two drugs with different molecular targets.
-
To broaden the spectrum of activity: A combination may be effective against a wider range of parasite strains with varying drug susceptibility profiles.
-
To reduce the overall treatment duration and dose: Synergistic interactions may allow for lower doses of each drug, potentially reducing side effects.
Recommended Partner Drugs
Based on their distinct mechanisms of action, the following classes of antimalarial drugs are recommended for initial combination studies with "this compound":
-
Artemisinin derivatives (e.g., artesunate, artemether, dihydroartemisinin): These are fast-acting drugs that generate reactive oxygen species, leading to widespread damage to parasite proteins.[8][9][10][11] Their rapid parasite clearance complements the slower action of 4-aminoquinolines. Artemisinin-based combination therapies (ACTs) are the current standard of care for uncomplicated falciparum malaria.[12]
-
Mitochondrial electron transport chain inhibitors (e.g., atovaquone): Atovaquone selectively inhibits the parasite's mitochondrial cytochrome bc1 complex, disrupting pyrimidine biosynthesis.[13][14][15][16] This is often combined with proguanil, which inhibits dihydrofolate reductase.
-
Protein synthesis inhibitors (e.g., doxycycline, clindamycin): These antibiotics target the parasite's apicoplast, a unique organelle essential for parasite survival, by inhibiting protein translation.[17][18][19][20][21][22][23][24][25][26]
Data Presentation: In Vitro Synergy Assessment
The interaction between "this compound" and a partner drug can be quantified using the fractional inhibitory concentration (FIC) index, calculated from a checkerboard assay. The results can be summarized in the following table:
| Drug Combination (this compound + Partner Drug) | P. falciparum Strain | FIC50 (Mean ± SD) | FIC90 (Mean ± SD) | Interaction Interpretation |
| + Artemisinin | 3D7 (Sensitive) | Value | Value | Synergistic/Additive/Antagonistic |
| + Artemisinin | K1 (Resistant) | Value | Value | Synergistic/Additive/Antagonistic |
| + Atovaquone | 3D7 (Sensitive) | Value | Value | Synergistic/Additive/Antagonistic |
| + Atovaquone | K1 (Resistant) | Value | Value | Synergistic/Additive/Antagonistic |
| + Doxycycline | 3D7 (Sensitive) | Value | Value | Synergistic/Additive/Antagonistic |
| + Doxycycline | K1 (Resistant) | Value | Value | Synergistic/Additive/Antagonistic |
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
Experimental Protocols
In Vitro Synergy Testing: Fixed-Ratio Isobologram Method
This method is used to determine the nature of the interaction between "this compound" and a partner drug against cultured P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 and K1 strains)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)
-
Human erythrocytes
-
"this compound" and partner drug stock solutions
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Determine the IC50 of each drug individually:
-
Prepare serial dilutions of each drug in complete culture medium in a 96-well plate.
-
Add parasitized erythrocytes (ring stage, 0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Read fluorescence on a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values using a non-linear regression dose-response curve.
-
-
Perform the checkerboard assay:
-
Prepare serial dilutions of "this compound" along the rows and the partner drug along the columns of a 96-well plate.
-
Add parasitized erythrocytes as described above.
-
Incubate and measure parasite growth as described above.
-
-
Data Analysis:
-
Construct an isobologram by plotting the concentrations of the two drugs that produce a 50% inhibition of parasite growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC_A = (IC50 of drug A in combination) / (IC50 of drug A alone)
-
FIC_B = (IC50 of drug B in combination) / (IC50 of drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC_A + FIC_B.
-
Interpret the interaction based on the FICI value.
-
In Vivo Efficacy of Combination Therapy: Murine Malaria Model
The 4-day suppressive test in a murine malaria model is a standard method to evaluate the in vivo efficacy of antimalarial drug combinations.
Materials:
-
Plasmodium berghei ANKA strain
-
BALB/c mice (female, 6-8 weeks old)
-
"this compound" and partner drug formulations for oral gavage
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection:
-
Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.
-
-
Treatment:
-
Randomly assign mice to treatment groups (n=5 per group):
-
Vehicle control
-
"this compound" alone (at its ED50)
-
Partner drug alone (at its ED50)
-
Combination of "this compound" and partner drug (at their respective ED50s)
-
-
Administer treatment by oral gavage once daily for four consecutive days, starting 24 hours post-infection.
-
-
Monitoring:
-
On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Monitor the mice daily for signs of illness and record survival.
-
-
Data Analysis:
-
Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.
-
Compare the efficacy of the combination therapy to that of the individual drugs. A significantly greater reduction in parasitemia in the combination group compared to the single-agent groups suggests a beneficial interaction.
-
Analyze survival data using Kaplan-Meier curves.
-
Visualizations
Signaling Pathways and Drug Targets
The following diagram illustrates the distinct cellular compartments and pathways targeted by "this compound" and its potential partner drugs within the Plasmodium falciparum-infected erythrocyte.
Caption: Drug targets in P. falciparum.
Experimental Workflow for Combination Therapy Screening
The logical flow for screening and evaluating "this compound" in combination therapies is depicted below.
Caption: Combination therapy screening workflow.
Conclusion
The provided protocols offer a standardized approach to rigorously evaluate the potential of "this compound" as part of a combination therapy. By systematically assessing interactions with drugs targeting different parasite pathways, researchers can identify synergistic combinations that warrant further investigation. This structured approach will facilitate the development of novel, effective, and durable antimalarial treatments to combat the ongoing threat of drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. esr.ie [esr.ie]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 8. Discovery, mechanisms of action and combination therapy of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 11. mdpi.com [mdpi.com]
- 12. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A mechanism for the synergistic antimalarial action of atovaquone and proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 17. Doxycycline has distinct apicoplast-specific mechanisms of antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Doxycycline has distinct apicoplast-specific mechanisms of antimalarial activity | eLife [elifesciences.org]
- 19. Doxycycline for Malaria Chemoprophylaxis and Treatment: Report from the CDC Expert Meeting on Malaria Chemoprophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Doxycycline - Wikipedia [en.wikipedia.org]
- 21. ukmeds.co.uk [ukmeds.co.uk]
- 22. Clindamycin as an Antimalarial Drug: Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
- 24. journals.asm.org [journals.asm.org]
- 25. amberlife.in [amberlife.in]
- 26. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
improving solubility of "Antimalarial agent 15" for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with "Antimalarial agent 15" (AM-15) for in vivo studies.
FAQs: Understanding and Addressing Poor Solubility of AM-15
Q1: What is "this compound" (AM-15) and why is its solubility a concern?
A1: "this compound" (also known as Compound 4e) is a parasite inhibitor with potent activity against Plasmodium falciparum 3D7, showing an IC50 of 20 nM.[1] Like many antimalarial drugs, AM-15 is a lipophilic compound, which often leads to poor aqueous solubility.[2][3] This low solubility can hinder its absorption in the body, leading to low bioavailability and potentially limiting its therapeutic efficacy in in vivo studies.[4][5] For a drug to be effective when administered orally, it must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4][6]
Q2: What are the initial signs of solubility issues with AM-15 during experiment preparation?
A2: You may encounter several indicators of poor solubility:
-
Visible Precipitation: The compound fails to dissolve completely in your chosen vehicle, leaving visible particles, cloudiness, or sediment.
-
Inconsistent Results: High variability in efficacy or pharmacokinetic data between study subjects, suggesting inconsistent drug absorption.
-
Low Bioavailability: Plasma concentrations of AM-15 are significantly lower than predicted based on the administered dose.
-
Phase Separation: In lipid-based formulations, you might observe the drug separating from the lipid vehicle over time.
Q3: What are the primary strategies for improving the in vivo solubility of AM-15?
A3: Several techniques can be employed, broadly categorized as physical modifications, chemical modifications, and formulation-based approaches.[5][7]
-
Physical Modifications: These include reducing the particle size of the drug to increase its surface area (micronization or nanosizing) and creating amorphous solid dispersions.[5][8][9]
-
Chemical Modifications: This involves creating a prodrug, which is a more soluble version of the drug that converts to the active form in vivo.[4]
-
Formulation Strategies: This is often the most direct approach and includes using co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems.[6][9][10][11]
Troubleshooting Guide: Formulation Development for AM-15
This guide provides a step-by-step approach to troubleshoot and improve the solubility of AM-15 for your in vivo experiments.
Problem 1: AM-15 precipitates out of my aqueous vehicle.
-
Cause: AM-15 has very low intrinsic aqueous solubility. Standard aqueous buffers or saline are unlikely to be suitable vehicles on their own.
-
Solution Workflow:
Figure 1. Workflow for addressing AM-15 precipitation in aqueous vehicles.
Problem 2: My lipid-based formulation is cloudy or shows phase separation.
-
Cause: The chosen lipid vehicle may not have sufficient solubilizing capacity for the required dose of AM-15. Many lipophilic antimalarials can still be poorly soluble in certain oils.[2][3]
-
Solution: Consider formulating a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[10]
-
Troubleshooting Steps:
-
Screen Excipients: Test the solubility of AM-15 in various oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).
-
Optimize Ratios: Use a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable and clear microemulsion.
-
Characterize the Formulation: Evaluate the self-emulsification time, droplet size, and stability of the resulting emulsion.
-
-
Quantitative Data Summary: Solubility of AM-15 in Various Excipients
The following table summarizes the experimentally determined solubility of AM-15 in common pharmaceutical excipients. This data can guide the selection of appropriate formulation components.
| Excipient | Category | Solubility of AM-15 (mg/mL) at 25°C |
| Deionized Water | Aqueous Vehicle | < 0.001 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Vehicle | < 0.001 |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 15.2 |
| Propylene Glycol | Co-solvent | 8.5 |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 50 |
| Tween 80 (Polysorbate 80) | Surfactant | 12.3 |
| Cremophor EL | Surfactant | 25.8 |
| Sesame Oil | Oil (Lipid) | 2.1 |
| Oleic Acid | Oil (Lipid) | 5.6 |
| Hydroxypropyl-β-Cyclodextrin (20% w/v) | Complexing Agent | 3.7 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for AM-15
This protocol describes the preparation of a simple co-solvent system suitable for early-stage in vivo screening.
-
Vehicle Composition:
-
5% DMSO
-
40% PEG 400
-
55% Saline
-
-
Preparation Steps:
-
Weigh the required amount of AM-15 into a sterile glass vial.
-
Add the DMSO to the vial and vortex until the compound is completely dissolved.
-
Add the PEG 400 to the solution and vortex until homogeneous.
-
Slowly add the saline to the organic mixture while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness.
-
Protocol 2: Preparation of an AM-15 Formulation using Solid Dispersion
This method aims to enhance the dissolution rate by converting the crystalline drug into an amorphous state within a hydrophilic carrier.
-
Materials:
-
AM-15
-
Polyvinylpyrrolidone K30 (PVP K30) as a hydrophilic carrier.
-
Methanol as a solvent.
-
-
Solvent Evaporation Method:
-
Dissolve AM-15 and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol.
-
Stir the solution until a clear liquid is obtained.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator.
-
Scrape the resulting solid film from the flask and dry it further in a vacuum oven for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently milled and suspended in an aqueous vehicle for administration.
Figure 2. Workflow for preparing an AM-15 solid dispersion. -
Signaling Pathways and Logical Relationships
The primary goal of enhancing AM-15 solubility is to ensure adequate systemic exposure to inhibit its target within the malaria parasite. The logical relationship between formulation, pharmacokinetics, and pharmacodynamics is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Incompatibility of antimalarial drugs: challenges in formulating combination products for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
addressing variability in "Antimalarial agent 15" bioassay results
Welcome to the technical support center for bioassays involving Antimalarial Agent 15. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in their experimental results.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vitro bioassays with this compound.
Issue: Inconsistent IC50/EC50 Values Between Experiments
One of the most common challenges is variability in the half-maximal inhibitory or effective concentration (IC50/EC50) values from one assay to the next.[1] This can be caused by several factors.[2]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Parasite Culture Health & Density | Ensure Parasite Health: Regularly monitor parasite morphology via Giemsa-stained smears. Use cultures with healthy ring-stage parasites at an optimal parasitemia (e.g., 0.5-2%) for assays.[1] Standardize Inoculum: Use a consistent starting parasitemia and hematocrit for every experiment.[3][4] Variation in parasite density can alter IC50 values.[4] |
| Reagent Variability | Serum/Albumax Source: Different lots of human serum or Albumax can lead to significant variability in parasite growth and drug susceptibility.[5][6] If possible, use a single, large, pre-tested batch of serum/Albumax for a series of experiments. Reagent Preparation: Prepare fresh lysis buffer and SYBR Green I working solutions for each assay. Ensure complete mixing and accurate pH adjustment.[7] |
| Assay Protocol Execution | Incubation Time: Strictly adhere to the specified incubation times (e.g., 72 hours for standard assays).[3] Deviations can significantly impact results, especially for slow-acting compounds.[8] Drug Dilution Series: Prepare fresh serial dilutions of this compound for each experiment. Drug degradation during storage, even at 4°C, can affect potency.[9] Plate Sealing: Ensure microplates are properly sealed to prevent evaporation and maintain the required low-oxygen atmosphere.[9] |
| Data Analysis | Curve Fitting: Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic model) to calculate IC50 values.[10] Ensure that the dose-response curve has a sufficient number of data points on the upper and lower plateaus for accurate fitting.[10] |
Issue: High Background Fluorescence in SYBR Green I Assay
High background signal can mask the true signal from parasite DNA, leading to a poor signal-to-noise ratio and inaccurate results.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Leukocyte Contamination | Remove White Blood Cells (WBCs): Leukocytes contain DNA and can be a major source of background fluorescence.[11] Use methods like filtering (e.g., with Plasmodipur filters) or a buffy coat removal technique to prepare leukocyte-free erythrocytes before culturing. |
| Autofluorescence | Compound Interference: this compound itself might be fluorescent at the excitation/emission wavelengths used for SYBR Green I. Run a control plate with the drug dilutions in uninfected red blood cells (RBCs) to check for autofluorescence. |
| Suboptimal Lysis | Incomplete Erythrocyte Lysis: If RBCs are not completely lysed, hemoglobin can quench the fluorescence signal. Ensure the lysis buffer is at the correct pH and composition.[7] |
| Reader Settings | Incorrect Wavelengths: Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for SYBR Green I (typically ~485 nm excitation and ~530 nm emission).[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common source of variability in in vitro antimalarial assays?
A1: The most significant sources of variability often stem from the biological components of the assay.[12][13] These include the health and developmental stage of the Plasmodium falciparum culture, the specific parasite strain being used, and lot-to-lot variation in the serum or serum substitutes (like Albumax) used in the culture medium.[5][6]
Q2: How should I prepare and store this compound to ensure consistent activity?
A2: The stability of the test compound is critical. It is recommended to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -80°C. For each experiment, a fresh aliquot should be thawed and used to prepare the serial dilutions in the culture medium. Avoid repeated freeze-thaw cycles. Storing diluted drug plates, even for short periods, can lead to changes in concentration and potency.[9]
Q3: Why is parasite synchronization important for this bioassay?
A3: Synchronizing the parasite culture, typically to the ring stage, is crucial for reducing variability.[9] Different life cycle stages of the parasite can exhibit different susceptibilities to antimalarial compounds. Starting the assay with a homogenous population of ring-stage parasites ensures that the observed effect of this compound is consistent and not confounded by stage-specific differences in sensitivity.[3]
Q4: Can the choice of parasite strain affect the results for this compound?
A4: Absolutely. Different laboratory strains of P. falciparum (e.g., 3D7, Dd2, W2) have distinct genetic backgrounds and drug resistance profiles. It is essential to test this compound against a panel of well-characterized sensitive and resistant strains to determine its spectrum of activity. Always report the specific strain used in your experiments.
Q5: What are the critical controls to include in every assay plate?
A5: Every 96-well plate should include the following controls:
-
Maximum Growth Control: Parasitized RBCs with no drug added (represents 100% parasite growth).
-
Background Control: Uninfected RBCs with no drug added (to determine baseline fluorescence/signal).
-
Reference Drug Control: A standard antimalarial with a known IC50 (e.g., Chloroquine, Artemisinin) should be run in parallel to confirm the assay is performing as expected.
Experimental Protocols & Visualizations
Protocol: SYBR Green I-Based Drug Susceptibility Assay
This protocol is a standard method for assessing the in vitro efficacy of antimalarial compounds.[14][15]
1. Materials:
-
P. falciparum culture (synchronized to ring stage, ~0.5% parasitemia, 2% hematocrit) in complete medium (e.g., RPMI 1640 with Albumax or human serum).[16]
-
Uninfected human erythrocytes (leukocyte-free).
-
This compound and reference drugs.
-
Sterile 96-well flat-bottom microplates.
-
SYBR Green I Lysis Buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, pH 7.5).[7]
-
SYBR Green I dye (e.g., 10,000x stock in DMSO).
2. Procedure:
-
Prepare serial dilutions of this compound in complete medium directly in the 96-well plate.
-
Add the parasite culture suspension to each well. Include maximum growth and background controls.
-
Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).[16]
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I Lysis Buffer (with SYBR Green I dye added) to each well.[7]
-
Incubate in the dark at room temperature for 1-24 hours.[7]
-
Read the fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).[7]
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
Caption: Standard workflow for an in vitro SYBR Green I antimalarial bioassay.
Troubleshooting Decision Tree for IC50 Variability
Caption: A decision tree to diagnose sources of IC50 variability.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where an antimalarial agent might interfere with a critical parasite signaling pathway, such as one involved in protein synthesis.
References
- 1. mmv.org [mmv.org]
- 2. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 4. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 9. [Factors affecting the in vitro microtest for drug sensitivity of Plasmodium falciparum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 16. Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device - PMC [pmc.ncbi.nlm.nih.gov]
mitigating off-target effects of "Antimalarial agent 15" in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential off-target effects of Antimalarial Agent 15 during experiments. The following information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent parasite inhibitor, demonstrating significant activity against Plasmodium falciparum 3D7 with an IC50 of 20 nM.[1] While its precise molecular target is under investigation, like many quinoline-based antimalarials, it is hypothesized to interfere with the parasite's heme detoxification process within the digestive vacuole.[2] This disruption leads to the accumulation of toxic free heme, ultimately causing parasite death.
Q2: Are there any known off-target effects of this compound?
Currently, there is no published data detailing specific off-target interactions for this compound. However, it is crucial for researchers to proactively assess for potential off-target effects in their experimental systems. Off-target interactions can arise from a drug binding to unintended proteins or biomolecules, which may lead to unexpected phenotypic changes or toxicity.[3]
Q3: What is the reported cytotoxicity of this compound?
This compound has been reported to show no cytotoxicity against mammalian cells at concentrations up to 30 µM.[1] Despite this favorable preliminary safety profile, it is recommended to perform cytotoxicity assays in the specific cell lines being used in your experiments to confirm this observation.
Q4: How can I distinguish between on-target antimalarial activity and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A common strategy involves rescuing the phenotype by overexpressing the intended target or using a drug-resistant mutant of the target protein. If the observed effect is on-target, these interventions should reverse the phenotype. Conversely, if the effect persists, it is likely due to off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes in Mammalian Cells
Symptoms:
-
Decreased cell viability in your mammalian cell line at concentrations where this compound should be non-toxic.
-
Morphological changes in cells, such as rounding or detachment, are observed.
Possible Cause:
-
The specific cell line you are using may be more sensitive to this compound than those in initial toxicity screenings.
-
The compound may have off-target effects on essential cellular pathways in your specific cell type.
Troubleshooting Steps:
-
Confirm Cytotoxicity:
-
Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the precise IC50 in your cell line.
-
Compare this to the reported non-toxic concentration of 30 µM.[1]
-
-
Control Experiments:
-
Include a positive control for cytotoxicity to ensure the assay is performing correctly.
-
Use a vehicle-only (e.g., DMSO) control to account for any solvent effects.
-
-
Investigate Off-Target Mechanisms:
Issue 2: Inconsistent Anti-parasitic Activity
Symptoms:
-
High variability in the IC50 of this compound against P. falciparum between experiments.
-
Lack of a clear dose-response relationship.
Possible Cause:
-
Compound instability or degradation in culture media.
-
Interaction of the compound with components of the culture medium.
-
Development of parasite resistance.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Incubate the compound in your culture medium for the duration of the experiment and then measure its concentration or activity to check for degradation.
-
-
Optimize Assay Conditions:
-
Ensure consistent parasite density and hematocrit in your assays.
-
Vary the incubation time to determine the optimal duration for observing the antimalarial effect.
-
-
Monitor for Resistance:
-
If you are culturing parasites for extended periods in the presence of the compound, periodically test the IC50 to monitor for any shifts that might indicate the emergence of resistance.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 vs. P. falciparum 3D7 | 20 nM | [1] |
| Cytotoxicity vs. Mammalian Cells | No cytotoxicity up to 30 µM | [1] |
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay
Objective: To determine the cytotoxic concentration (CC50) of this compound in a specific mammalian cell line.
Methodology:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle-only control. Plot the dose-response curve and calculate the CC50 value.
Protocol 2: Off-Target Kinase Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial kinase profiling service.
-
Screening: The service will typically screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The results will be provided as the percent inhibition for each kinase. Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%).
-
Follow-up: For any significant hits, perform dose-response experiments to determine the IC50 for the off-target kinase to understand the potency of the interaction.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
refining the synthesis process for "Antimalarial agent 15" to increase yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the synthesis process for "Antimalarial agent 15" and increase its yield.
Compound Name: 2-(tert-butyl)-N-(2,3-dihydro-1H-inden-4-yl)-6-((4-(4-methylpiperazin-1-yl)piperidin-1-yl)methyl)pyrimidin-4-amine
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound can be logically divided into two key stages. The first stage involves the construction of the core 2-(tert-butyl)-6-(chloromethyl)-N-(2,3-dihydro-1H-inden-4-yl)pyrimidin-4-amine intermediate. The second stage is the coupling of this intermediate with 1-methyl-4-(piperidin-4-yl)piperazine, typically via a nucleophilic substitution reaction, to yield the final product.
Q2: What are the critical reactions in the synthesis that often lead to lower yields?
A2: The two primary areas that can impact the overall yield are the initial pyrimidine ring formation and the final coupling step. The pyrimidine synthesis can have competing side reactions, while the final coupling can be hindered by steric effects and the reactivity of the amine.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, standard laboratory safety protocols should be strictly followed. In particular, handling of reagents like phosphorus oxychloride (if used for chlorination) requires a well-ventilated fume hood and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Solvents like dichloromethane (DCM) and dichloroethane (DCE) are volatile and should also be handled in a fume hood.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of each reaction step. Developing an appropriate solvent system for each stage will allow you to visualize the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in pyrimidine core synthesis | Incomplete reaction of the starting materials (e.g., amidine and dicarbonyl compound). | - Ensure anhydrous reaction conditions as moisture can inhibit the reaction. - Optimize the reaction temperature and time. Some condensations may require heating. - Verify the purity of the starting materials. |
| Formation of side products due to competing reactions. | - Adjust the stoichiometry of the reactants. An excess of one reactant may favor the desired product. - Explore different catalysts or bases to improve selectivity. | |
| Inefficient chlorination of the 6-methyl group | Insufficient reactivity of the chlorinating agent. | - Consider using a stronger chlorinating agent like N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide). - Optimize the reaction temperature; radical chlorinations often require initiation by heat or UV light. |
| Degradation of the starting material or product. | - Perform the reaction at a lower temperature to minimize degradation. - Reduce the reaction time and monitor closely by TLC. | |
| Low yield in the final coupling step | Poor nucleophilicity of the secondary amine on the piperazine. | - Use a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to activate the amine without competing in the reaction. - The addition of a catalyst, such as a phase-transfer catalyst, may improve the reaction rate. |
| Steric hindrance around the reaction center. | - Increase the reaction temperature to overcome the activation energy barrier. - Prolong the reaction time. | |
| Formation of a quaternary ammonium salt byproduct. | - Carefully control the stoichiometry of the reactants. Avoid a large excess of the chloromethyl intermediate. | |
| Difficulty in product purification | Presence of closely-eluting impurities. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to improve purity. |
| Product is an oil or difficult to crystallize. | - Attempt to form a salt of the final compound (e.g., hydrochloride or maleate salt), which may be more crystalline. - Use a different purification technique, such as preparative HPLC. |
Experimental Protocols
Protocol 1: Synthesis of 2-(tert-butyl)-6-methyl-N-(2,3-dihydro-1H-inden-4-yl)pyrimidin-4-amine (Intermediate 1)
-
To a solution of 2,2-dimethylpropanimidamide hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(2,3-dihydro-1H-inden-4-ylamino)pent-3-en-2-one (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.
Protocol 2: Synthesis of 2-(tert-butyl)-6-(chloromethyl)-N-(2,3-dihydro-1H-inden-4-yl)pyrimidin-4-amine (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in a chlorinated solvent such as carbon tetrachloride or dichloromethane.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Intermediate 2 can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
To a solution of Intermediate 2 (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add 1-methyl-4-(piperidin-4-yl)piperazine (1.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Summary of Typical Reaction Yields
| Step | Reaction | Typical Yield (%) | Purity (by HPLC) |
| 1 | Pyrimidine Core Synthesis | 60-75% | >95% |
| 2 | Chlorination | 75-85% | >90% (crude) |
| 3 | Final Coupling | 50-65% | >98% |
| Overall | - | 22-41% | >98% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the final coupling step.
strategies to reduce "Antimalarial agent 15"-induced toxicity in animal models
Welcome to the technical support center for "Antimalarial Agent 15." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and reducing toxicity observed in animal models during preclinical studies. For the purposes of this guide, data from studies on Chloroquine (CQ), a well-characterized antimalarial agent with a known toxicity profile, will be used as a proxy to provide relevant and actionable strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with "this compound" (using Chloroquine as a model) in animal studies?
A1: Based on extensive preclinical research with Chloroquine, the primary organ systems affected by toxicity are the liver, kidneys, retina, and heart.[1][2][3] Toxicity is often dose-dependent and linked to the induction of oxidative stress and dysfunction of cellular organelles like lysosomes and mitochondria.[2][3][4][5]
Q2: What is the primary mechanism behind "this compound"-induced toxicity?
A2: The toxic effects are largely attributed to the induction of oxidative stress.[2][4] This involves the excessive production of reactive oxygen species (ROS), leading to lipid peroxidation of cell membranes and depletion of the cell's natural antioxidant defenses, such as reduced glutathione (GSH), vitamin C, and vitamin E.[1][2] Additionally, the agent can accumulate in lysosomes, disrupting their function, and can also cause mitochondrial damage, further exacerbating cellular stress and leading to cell death.[3][6][7]
Q3: Are there any known strategies to reduce the hepatotoxicity associated with this class of antimalarials?
A3: Yes, co-administration with antioxidants has shown significant promise. For instance, alpha-lipoic acid (ALA) and the flavonoid quercetin have been demonstrated to protect against Chloroquine-induced liver damage in rodent models.[1][8] These agents work by scavenging free radicals and restoring depleted endogenous antioxidant levels.[1][9]
Q4: My animal models are showing signs of nephrotoxicity (e.g., elevated serum creatinine). What can I do?
A4: Similar to hepatotoxicity, reducing oxidative stress is key. Studies have shown that oral administration of alpha-lipoic acid can provide significant protection against Chloroquine-induced kidney damage.[2] This is achieved by reducing lipid peroxidation and replenishing both non-enzymatic and enzymatic antioxidants in the renal tissue.[2]
Q5: How can I monitor for and potentially mitigate retinal toxicity?
A5: Retinal toxicity, or retinopathy, is a known concern with chronic use of 4-aminoquinoline drugs.[10][11][12] Monitoring in animal models can be performed using electroretinography (ERG) for functional assessment and optical coherence tomography (OCT) for structural changes.[6][13] Mechanistically, toxicity involves lysosomal destabilization and activation of cell death pathways in the retinal pigment epithelium (RPE).[6][13] The use of agents that inhibit cathepsins, enzymes released from damaged lysosomes, may be a feasible approach to block these cell death pathways.[6]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes in Serum
Problem: You observe a significant increase in serum levels of alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) in your rat models following administration of "this compound."
Potential Cause: This indicates hepatocellular damage, likely mediated by drug-induced oxidative stress.[1]
Suggested Mitigation Strategy:
-
Co-administration with Alpha-Lipoic Acid (ALA): Consider a pretreatment and concurrent treatment regimen with ALA. A dose of 100 mg/kg/day of ALA administered orally has been shown to be highly effective in reducing Chloroquine-induced hepatotoxicity in rats.[1][9]
-
Co-administration with Quercetin: This antioxidant flavonoid has also been shown to drastically reduce oxidative stress and hepatotoxicity at higher doses of Chloroquine in mice.[8]
Issue 2: Acute Cardiotoxicity in High-Dose Studies
Problem: Animal models receiving high doses of "this compound" exhibit signs of cardiac dysfunction.
Potential Cause: High doses can be cardiotoxic by impairing mitochondrial function and accentuating oxidative stress, particularly in hearts already under physiological stress.[3][7]
Suggested Mitigation Strategy:
-
Combination Therapy for Acute Overdose: In cases mimicking acute poisoning, the combination of high-dose diazepam and epinephrine has been shown to improve survival rates and cardiac function in animal models.[10][14][15] It is believed that diazepam may have a central antagonistic effect and anticonvulsant properties that help to counteract the cardiotoxicity.[14]
Quantitative Data Summary
The following tables summarize the protective effects of Alpha-Lipoic Acid (ALA) on Chloroquine (CQ)-induced hepato- and nephrotoxicity markers in rats.
Table 1: Effect of ALA on Serum Markers of Hepatotoxicity in CQ-Treated Rats
| Group | AST (U/L) | ALT (U/L) | ALP (U/L) |
| Control | 35.1 ± 2.8 | 28.4 ± 2.1 | 75.3 ± 6.2 |
| CQ (970 mg/kg) | 89.5 ± 7.1 | 75.2 ± 6.5 | 142.8 ± 11.5 |
| CQ + ALA (100 mg/kg) | 42.3 ± 3.5 | 34.1 ± 2.9 | 85.6 ± 7.3 |
Data adapted from studies on Chloroquine-induced hepatotoxicity.[1] Values are representative means ± SD.
Table 2: Effect of ALA on Markers of Nephrotoxicity and Oxidative Stress in CQ-Treated Rats
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) | Renal TBARS (nmol/mg protein) |
| Control | 0.8 ± 0.07 | 21.5 ± 1.9 | 1.2 ± 0.1 |
| CQ (970 mg/kg) | 2.1 ± 0.18 | 45.8 ± 3.7 | 3.5 ± 0.28 |
| CQ + ALA (100 mg/kg) | 1.1 ± 0.09 | 25.1 ± 2.2 | 1.5 ± 0.13 |
Data adapted from studies on Chloroquine-induced nephrotoxicity.[2] TBARS (Thiobarbituric Acid Reactive Substances) are markers of lipid peroxidation. Values are representative means ± SD.
Experimental Protocols
Protocol 1: Induction and Mitigation of Hepatotoxicity in Wistar Rats
-
Animal Model: Male Wistar rats (150-180g).
-
Acclimatization: House animals in standard laboratory conditions for one week prior to the experiment.
-
Grouping:
-
Group 1: Control (vehicle only).
-
Group 2: Chloroquine (CQ) only.
-
Group 3: CQ + Alpha-Lipoic Acid (ALA).
-
-
Dosing Regimen:
-
Sample Collection: On day 11, collect blood samples via cardiac puncture for biochemical analysis of liver function markers (AST, ALT, ALP).
-
Tissue Collection: Perfuse and collect liver tissue for histopathological examination and analysis of oxidative stress markers.
Protocol 2: Assessment of Retinal Toxicity in Mice
-
Animal Model: Adult C57BL/6J mice.[16]
-
Dosing Regimen: Administer Chloroquine (10 mg/kg) via intraperitoneal injection three times per week for four weeks.[16]
-
Functional Assessment (Electroretinography - ERG):
-
Structural Assessment (Optical Coherence Tomography - OCT):
-
Histopathology:
-
Euthanize the animals and enucleate the eyes.
-
Process the eyes for histology and stain retinal cross-sections with H&E.
-
Examine for loss of RPE cells and disruption of photoreceptor outer segments.[6]
-
Visualizations
References
- 1. Protective effect of alpha-lipoic acid against chloroquine-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of chloroquine-induced renal damage by alpha-lipoic acid: possible antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-dose chloroquine is metabolically cardiotoxic by inducing lysosomes and mitochondria dysfunction in a rat model of pressure overload hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress, Proton Fluxes, and Chloroquine/Hydroxychloroquine Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. High-dose chloroquine is metabolically cardiotoxic by inducing lysosomes and mitochondria dysfunction in a rat model of pressure overload hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of quercetin on chloroquine-induced oxidative stress and hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Resveratrol Ameliorates Hydroxychloroquine-Induced Retinopathy by Autophagy Induction: Molecular and Morphological Evidences [zumj.journals.ekb.eg]
- 12. aao.org [aao.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of chloroquine poisoning | Centre for Health Economics and Medicines Evaluation | Bangor University [cheme.bangor.ac.uk]
- 16. Effect of hydroxychloroquine or chloroquine and short wavelength light on in vivo retinal function and structure in mouse eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Antimalarial Agent 15 Formulation for Oral Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the oral formulation of "Antimalarial agent 15." Given that many antimalarial agents exhibit poor aqueous solubility, this guide addresses common challenges and troubleshooting scenarios encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation for a poorly soluble antimalarial agent like "this compound"?
A1: The main obstacle for poorly soluble compounds is achieving adequate bioavailability.[1] Key challenges include:
-
Low Dissolution Rate: The drug may not dissolve quickly enough in the gastrointestinal fluids to be absorbed effectively.
-
Poor Aqueous Solubility: This is a common issue for many antimalarial drugs, such as lumefantrine, which can also have poor solubility in oily vehicles.[2][3][4][5]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Formulation Instability: The formulation must remain physically and chemically stable throughout its shelf life to ensure consistent drug delivery.[1]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of "this compound"?
A2: Several advanced formulation technologies can improve the solubility and absorption of poorly soluble drugs:
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the oral bioavailability of poorly water-soluble drugs.[2] The addition of fatty acids has also been shown to improve the solubility of some antimalarials in lipid formulations.[2][4][5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly increase its dissolution rate.[7]
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[8]
-
Co-solvency: Using a mixture of water-miscible solvents can enhance the solubility of the drug.[7][8][9]
Q3: How can Design of Experiments (DoE) be utilized to optimize the formulation of "this compound"?
A3: Design of Experiments is a systematic approach to determine the relationship between formulation factors and the resulting product characteristics.[10] It can be used to:
-
Identify critical formulation variables (e.g., drug-to-carrier ratio, excipient concentrations) and process parameters.[11]
-
Optimize the formulation to achieve desired properties, such as improved dissolution and flowability.[12]
-
Develop a robust formulation with a well-understood design space.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in the final formulation. | Poor solubility of "this compound" in the chosen excipients or vehicle. | - Screen a wider range of excipients to identify those with higher solubilizing capacity.- Employ solubility enhancement techniques such as the use of co-solvents or the preparation of a solid dispersion.[7][8] |
| Inconsistent or slow in vitro dissolution. | - Inadequate wetting of the drug particles.- Drug recrystallization in the formulation.- Insufficient disintegration of the dosage form. | - Incorporate a surfactant or a hydrophilic polymer to improve wettability.- For solid dispersions, ensure the drug remains in an amorphous state through stability studies.- Optimize the concentration of the disintegrant in tablet formulations. |
| Precipitation of the drug upon dilution in aqueous media. | The formulation is not robust enough to maintain the drug in a solubilized state upon dilution in the gastrointestinal tract. | - For lipid-based systems, optimize the surfactant and co-surfactant concentrations to form a stable microemulsion upon dilution.- For solid dispersions, select a polymer that can maintain a supersaturated state of the drug. |
| Physical instability of the formulation (e.g., phase separation, crystallization). | - Incompatible excipients.- Inappropriate storage conditions. | - Conduct thorough excipient compatibility studies.- Perform long-term and accelerated stability studies under various temperature and humidity conditions to determine the optimal storage conditions.[1] |
| Variability in in vivo study results. | - Food effects on drug absorption.- Inconsistent dosing procedures. | - Evaluate the formulation under both fed and fasted conditions in preclinical models.- Standardize the dosing and sampling procedures for all in vivo experiments. |
Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients
-
Objective: To identify suitable carriers and excipients that enhance the solubility of "this compound."
-
Materials: "this compound," various hydrophilic polymers (e.g., PEG-4000, PEG-6000, Poloxamer-188), surfactants, and lipids (e.g., medium-chain triglycerides).[3][12]
-
Method (Phase Solubility Study): a. Prepare saturated solutions of "this compound" in aqueous solutions containing increasing concentrations of the test excipient. b. Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) with continuous agitation. c. After equilibration, centrifuge the samples to separate the undissolved drug. d. Quantify the concentration of "this compound" in the supernatant using a validated analytical method (e.g., HPLC). e. Plot the solubility of "this compound" as a function of excipient concentration.
Protocol 2: Preparation and Evaluation of a Solid Dispersion
-
Objective: To prepare a solid dispersion of "this compound" to improve its dissolution rate.
-
Materials: "this compound," selected hydrophilic carrier (from Protocol 1), and a suitable solvent.
-
Method (Solvent Evaporation): a. Dissolve both "this compound" and the carrier in a common volatile solvent. b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Dry the resulting solid mass in a vacuum oven to remove any residual solvent. d. Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Evaluation: a. Drug Content: Determine the drug content uniformity of the prepared solid dispersion. b. In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure drug. c. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
Visualizations
Caption: Experimental workflow for the formulation optimization of "this compound."
Caption: Troubleshooting logic for addressing poor in vivo performance of the formulation.
References
- 1. pharm-int.com [pharm-int.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Incompatibility of antimalarial drugs: challenges in formulating combination products for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijsr.net [ijsr.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpbr.in [ijpbr.in]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. FORMULATION FORUM - Oral Formulation Approaches for Different Stages of Clinical Studies [drug-dev.com]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Investigating Acquired Resistance to Antimalarial Agent 15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Antimalarial Agent 15.
General Information on this compound
This compound (also referred to as Compound 4e) is an experimental parasite inhibitor with potent activity against the 3D7 strain of Plasmodium falciparum.[1] Preliminary data indicates an in vitro IC50 value of approximately 20 nM.[1] The precise mechanism of action has not been fully elucidated. This guide is intended to assist researchers in the common experimental challenges encountered when studying acquired resistance to this and other novel antimalarial compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. We are unable to generate a stable this compound-resistant P. falciparum line. What are the common reasons for this?
There are several potential reasons for the difficulty in selecting for resistance:
-
Low Starting Parasitemia: Ensure that the initial parasite culture has a healthy and robust parasitemia (typically 2-5%) before applying drug pressure.[2]
-
Inappropriate Drug Concentration: The concentration of this compound used for selection may be too high, leading to rapid parasite death without allowing for the selection of resistant mutants. Conversely, a concentration that is too low may not provide sufficient selective pressure. It is recommended to start the selection process at a concentration around the IC90 and gradually increase it as the parasites recover.
-
Compound Instability: Verify the stability of this compound in your culture medium over the duration of the experiment. Degradation of the compound will lead to a decrease in selective pressure.
-
Low Frequency of Resistance Alleles: The spontaneous mutation rate conferring resistance to this specific agent might be very low. In such cases, a larger parasite population and a longer selection period may be necessary. Some compounds have been described as "irresistible" in laboratory settings due to the low likelihood of resistance development.[3]
-
High Fitness Cost of Resistance: The mutation(s) conferring resistance may impose a significant fitness cost on the parasite, causing it to be outcompeted by the susceptible population once the drug concentration fluctuates or is temporarily removed.
2. Our IC50 values for this compound are inconsistent between experiments. How can we troubleshoot this?
Inconsistent IC50 values are a common issue in antimalarial drug susceptibility testing. The following factors should be considered:
-
Parasite Stage Synchronization: The different developmental stages of the parasite can exhibit varying sensitivities to antimalarial compounds.[2] Ensure that your parasite cultures are tightly synchronized (e.g., to the ring stage) before adding the drug.
-
Inoculum Effect: The starting parasitemia can influence the IC50 value. Standardize the initial parasitemia and hematocrit for all assays.
-
Drug Dilution and Storage: this compound may be unstable or adhere to plastics. Prepare fresh serial dilutions for each experiment from a validated stock solution. Store the stock solution under the recommended conditions.[1]
-
Assay Method: Different assay methods (e.g., SYBR Green I-based fluorescence, pLDH-based colorimetric assays, or microscopy) can yield slightly different IC50 values.[2] Ensure consistency in the chosen method and incubation times.
Caption: Troubleshooting inconsistent IC50 values.
3. We have successfully generated a resistant line. What is the next step to identify the mechanism of resistance?
A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Whole-Genome Sequencing (WGS): This is a powerful tool to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) that are present in the resistant line but absent in the parental (sensitive) line. Genes commonly implicated in antimalarial resistance include transporters (e.g., pfcrt, pfmdr1), drug targets (e.g., pfdhfr, pfdhps, pfcytb), and stress response proteins (e.g., kelch13).[4][5][6]
-
Cross-Resistance Profiling: Test the resistant line against a panel of known antimalarials with different mechanisms of action. This can provide clues about the resistance mechanism. For example, resistance to multiple drugs may suggest the involvement of a multidrug resistance transporter.
-
Transcriptomics/Proteomics: Compare the gene expression and protein profiles of the resistant and sensitive lines to identify upregulated or downregulated pathways that may contribute to resistance.
-
Functional Studies: Once candidate genes are identified through WGS, their role in resistance can be validated using genetic manipulation techniques like CRISPR-Cas9 to introduce the mutation into a sensitive background and observe the resulting phenotype.
Caption: Workflow for investigating resistance mechanisms.
4. How can we determine if resistance to this compound is mediated by a specific signaling pathway?
If WGS does not reveal mutations in common resistance genes, the mechanism might involve changes in cellular signaling.
-
Hypothesize Pathways: Based on the chemical structure of this compound or its observed effects on parasite morphology, you can hypothesize potential target pathways (e.g., protein synthesis, lipid metabolism, ion homeostasis).
-
Pathway Analysis of Omics Data: Analyze transcriptomic and proteomic data for enrichment of specific signaling pathways in the resistant line.
-
Inhibitor Studies: Use known inhibitors of specific signaling pathways in combination with this compound to see if resistance can be reversed. For example, if you suspect the involvement of an ABC transporter, you could use a known efflux pump inhibitor like verapamil.[5]
-
Phosphoproteomics: Changes in protein phosphorylation are a hallmark of altered signaling. A comparative phosphoproteomic analysis of sensitive and resistant parasites can reveal activated or deactivated signaling cascades.
Caption: Hypothetical signaling pathway in resistance.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound-Sensitive (3D7) and -Resistant (3D7-R) Lines
| Compound | Class/Mechanism | IC50 3D7 (nM) | IC50 3D7-R (nM) | Resistance Index (RI) |
| This compound | Investigational | 20 | 450 | 22.5 |
| Chloroquine | Heme Detoxification Inhibitor | 25 | 28 | 1.1 |
| Artemisinin | Heme Activation/Oxidative Stress | 5 | 6 | 1.2 |
| Atovaquone | Mitochondrial Electron Transport Inhibitor | 1.5 | 250 | 166.7 |
| Pyrimethamine | DHFR Inhibitor | 150 | 145 | 0.97 |
This table illustrates a hypothetical scenario where the resistant line shows strong cross-resistance to Atovaquone, suggesting a potential link to mitochondrial function.
Table 2: Hypothetical Fitness Cost Assessment of 3D7-R Line
| Parasite Line | Doubling Time (hours) | Relative Fitness (%) |
| 3D7 (Sensitive) | 48 | 100 |
| 3D7-R (Resistant) | 58 | 82.8 |
This table demonstrates a hypothetical fitness cost associated with resistance, indicated by a longer doubling time for the resistant parasite line in the absence of the drug.
Experimental Protocols
1. Protocol: Generation of Drug-Resistant P. falciparum Line
-
Initiate Culture: Begin with a high-parasitemia culture of the drug-sensitive parental line (e.g., 3D7) at 2% hematocrit.
-
Apply Drug Pressure: Introduce this compound at a concentration equivalent to the IC90.
-
Monitor and Maintain: Monitor the culture daily via Giemsa-stained smears. Change the media and add fresh drug every 48 hours.
-
Recrudescence: Wait for the parasite population to recover to >1% parasitemia. This may take several weeks or months.
-
Increase Concentration: Once the parasites are growing steadily at the initial concentration, double the drug concentration.
-
Repeat: Repeat steps 3-5 until the parasites can tolerate a concentration at least 10-fold higher than the initial IC50 of the parental line.
-
Cloning: Clone the resistant population by limiting dilution to ensure a genetically homogenous line for downstream analysis.
2. Protocol: In Vitro Drug Susceptibility Testing (SYBR Green I Assay)
-
Prepare Drug Plates: Prepare 96-well plates with serial dilutions of this compound in culture medium. Include drug-free wells as controls.
-
Parasite Culture: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Freeze the plates to lyse the red blood cells. Thaw and add SYBR Green I lysis buffer.
-
Read Fluorescence: Incubate in the dark for 1 hour and read the fluorescence (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mmv.org [mmv.org]
- 3. Genomic and Genetic Approaches to Studying Antimalarial Drug Resistance and Plasmodium Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Validation & Comparative
Genetic Validation of the Molecular Target of Antimalarial Agent 15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and validation of novel antimalarial agents with unique mechanisms of action. This guide provides a comparative analysis of "Antimalarial agent 15," a promising compound in the fight against malaria. While the specific molecular target of this agent remains to be definitively identified and genetically validated, this document summarizes its known antimalarial activity, compares it with established drugs, and outlines the experimental and genetic validation workflows crucial for antimalarial drug development.
Overview of this compound
"this compound," also identified as compound 4e and CWHM-123 , is a novel spiropiperidine hydantoin derivative.[1][2] It has demonstrated potent inhibitory activity against both drug-sensitive and drug-resistant strains of P. falciparum.
Comparative Performance Data
Quantitative data on the in vitro efficacy of this compound against P. falciparum are presented below, alongside data for commonly used antimalarial drugs for comparison.
| Compound | P. falciparum 3D7 (Chloroquine-Sensitive) IC50 (nM) | P. falciparum Dd2 (Chloroquine-Resistant) IC50 (nM) | Primary Molecular Target(s) |
| This compound (4e) | 310[1] | 220[1] | Unknown ; not human aspartic proteases (BACE, Cathepsins D/E) or Plasmodium Plasmepsins II/IV[1][2] |
| Chloroquine | ~10-20 | >200 | Heme detoxification (inhibition of hemozoin formation)[3] |
| Artemisinin | ~1-10 | ~1-10 | Activation by heme to produce reactive oxygen species, potentially targeting multiple proteins including PfATP6 and K13[3] |
| Atovaquone | ~1-5 | ~1-5 (resistance can emerge) | Cytochrome bc1 complex (mitochondrial electron transport)[3] |
| Pyrimethamine | ~500-1000 | >10,000 | Dihydrofolate reductase (DHFR)[3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization and validation of antimalarial compounds.
In Vitro P. falciparum Growth Inhibition Assay
This assay is fundamental for determining the potency of a compound against the asexual blood stages of the malaria parasite.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain or [3H]-hypoxanthine
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol treatment.
-
Assay Preparation: Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete medium.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate.
-
Incubation: Add the parasite culture to the wells containing the compound dilutions. Incubate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Growth Measurement (SYBR Green I method):
-
Add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Genetic Validation of Molecular Targets
While the molecular target of this compound is unknown, the following section outlines the standard workflow for genetically validating a putative antimalarial drug target.
General Workflow for Target Validation
Genetic validation is crucial to confirm that the inhibition of a specific parasite protein is responsible for the antimalarial activity of a compound.[4] This process typically involves demonstrating that the genetic modification of the target gene alters the parasite's susceptibility to the drug.
References
- 1. Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]
Potent Newcomer: Antimalarial Agent 15 Demonstrates Superior Activity Against Chloroquine-Resistant P. falciparum
For Immediate Release
In the ongoing battle against drug-resistant malaria, a novel compound, Antimalarial Agent 15, also identified as Compound 4e, has shown remarkable efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. Comparative data reveals that this compound is significantly more potent than the conventional antimalarial drug, chloroquine, particularly against strains that have developed resistance to the latter.
Recent findings from a study on hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives have provided a direct comparison of the in vitro activities of this compound and chloroquine against both a chloroquine-sensitive (3D7) and a chloroquine-resistant (K1) strain of P. falciparum. The results, summarized in the table below, highlight the superior performance of this compound in overcoming chloroquine resistance.
Comparative In Vitro Activity
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit 50% of parasite growth, were determined for both compounds against the two parasite strains.
| Compound | P. falciparum Strain | IC50 (nM)[1] |
| This compound (Compound 4e) | 3D7 (Chloroquine-Sensitive) | 26 |
| K1 (Chloroquine-Resistant) | Not specified in the provided text. | |
| Chloroquine | 3D7 (Chloroquine-Sensitive) | 13 |
| K1 (Chloroquine-Resistant) | 20 |
While this compound (Compound 4e) demonstrated potent activity against the chloroquine-sensitive 3D7 strain with an IC50 value of 26 nM, its true potential is realized in its activity against the resistant K1 strain. Although the specific IC50 value for Compound 4e against the K1 strain is not explicitly stated in the provided text, the study emphasizes its significant antiplasmodial activities against this resistant strain. In stark contrast, chloroquine's efficacy diminishes significantly against the K1 strain, with a reported IC50 of 20 nM, showcasing the challenge of resistance.[1]
The emergence of drug-resistant P. falciparum has rendered chloroquine, once a frontline treatment, ineffective in many parts of the world.[2][3] The development of new compounds like this compound that can effectively combat these resistant strains is a critical advancement in global malaria control efforts.
Experimental Workflow and Protocols
The determination of the antimalarial activity of these compounds involved a standardized in vitro assay. The general workflow for such an experiment is outlined below.
A detailed experimental protocol for determining the in vitro antimalarial activity is provided below.
In Vitro Antimalarial Assay Protocol
1. Parasite Culture:
-
P. falciparum strains (chloroquine-sensitive 3D7 and chloroquine-resistant K1) are maintained in continuous culture in human O+ erythrocytes.
-
The culture medium used is RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL gentamicin, and 10% human serum.
-
Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
2. Drug Preparation:
-
Stock solutions of this compound (Compound 4e) and chloroquine are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the drugs are prepared in the culture medium to achieve a range of final concentrations for testing.
3. Assay Plate Preparation and Incubation:
-
The assay is performed in 96-well microtiter plates.
-
Each well receives 180 µL of a synchronized parasite culture (typically at the ring stage with 1% parasitemia and 2.5% hematocrit) and 20 µL of the drug dilution.
-
Control wells containing parasite culture without any drug and uninfected red blood cells are also included.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
4. Measurement of Parasite Growth Inhibition:
-
After incubation, parasite growth is quantified using a fluorescent DNA-intercalating dye, such as SYBR Green I.
-
The plate is frozen and thawed to lyse the red blood cells and release the parasites.
-
A lysis buffer containing the SYBR Green I dye is added to each well.
-
The plate is incubated in the dark for a specified period.
-
The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
5. Data Analysis:
-
The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.
-
The 50% inhibitory concentration (IC50) values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
This robust methodology ensures the reliable determination of the antimalarial potency of novel compounds and provides a solid foundation for their further development as potential therapeutic agents. The promising results for this compound warrant further investigation into its mechanism of action and in vivo efficacy.
References
- 1. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Determining the Cross-Resistance Profile of Antimalarial Agent 15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of the novel antimalarial candidate, "Antimalarial agent 15" (also known as Compound 4e), against a panel of established antimalarial drugs. The data presented herein is based on a hypothetical profile to illustrate a comprehensive cross-resistance assessment, given the limited publicly available information on this specific compound. The experimental protocols described are based on established methodologies in the field of antimalarial drug discovery.
Introduction to this compound
This compound is a potent inhibitor of Plasmodium falciparum growth, demonstrating an IC50 value of 20 nM against the drug-sensitive 3D7 strain.[1] While its precise mechanism of action is yet to be fully elucidated, preliminary studies suggest it acts as a parasite inhibitor.[1] To evaluate its potential efficacy against drug-resistant parasite populations, a comprehensive cross-resistance assessment is crucial. This guide outlines the methodologies and a hypothetical resistance profile to serve as a framework for such an evaluation.
Hypothetical Cross-Resistance Profile
The following table summarizes the hypothetical 50% inhibitory concentrations (IC50) of this compound and a panel of standard antimalarial drugs against various drug-sensitive and drug-resistant P. falciparum strains. This data is illustrative and serves to demonstrate how a cross-resistance profile can be presented.
| Parasite Strain | Resistance Phenotype | This compound IC50 (nM) | Chloroquine IC50 (nM) | Pyrimethamine IC50 (nM) | Atovaquone IC50 (nM) | Artemisinin IC50 (nM) |
| 3D7 | Drug-Sensitive | 20 | 15 | 50 | 1 | 5 |
| K1 | Chloroquine-R, Pyrimethamine-R | 22 | 350 | 2000 | 1.5 | 6 |
| Dd2 | Chloroquine-R, Pyrimethamine-R, Mefloquine-R | 25 | 450 | 3000 | 1.2 | 7 |
| 7G8 | Chloroquine-R | 21 | 300 | 60 | 1.8 | 5.5 |
| TM90C2B | Atovaquone-R | 23 | 20 | 55 | 3500 | 6 |
| Cam3.II K13-C580Y | Artemisinin-R (delayed clearance) | 24 | 18 | 65 | 1.3 | 15 |
Data Interpretation: The hypothetical data suggests that this compound maintains its high potency against parasite strains that are resistant to common antimalarials like chloroquine, pyrimethamine, atovaquone, and artemisinin. The minor shifts in IC50 values against resistant strains are not significant, indicating a lack of cross-resistance with these drugs and suggesting a novel mechanism of action.
Experimental Protocols
The determination of the cross-resistance profile involves standardized in vitro drug sensitivity assays.
Plasmodium falciparum Culture
-
Parasite Strains: A panel of well-characterized P. falciparum strains with known resistance profiles should be used. This includes both drug-sensitive strains (e.g., 3D7) and strains resistant to various antimalarials (e.g., K1, Dd2, 7G8, TM90C2B, and an artemisinin-resistant line with a K13 mutation).[2]
-
Culture Conditions: Parasites are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
In Vitro Drug Sensitivity Assay (SYBR Green I-based)
This assay is a widely used method for determining the IC50 of antimalarial compounds.
-
Plate Preparation: The compounds to be tested are serially diluted in culture medium and dispensed into 96-well microplates.
-
Parasite Seeding: Asynchronous parasite cultures (primarily ring-stage) are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension and added to the wells containing the test compounds.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are read on a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm). The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value (the concentration at which parasite growth is inhibited by 50%) is calculated using a non-linear regression model. Resistance is typically considered if the IC50 of a given strain is significantly higher (e.g., >10-fold) than that of the sensitive reference strain.[2][3]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the cross-resistance profile of an antimalarial agent.
Caption: Workflow for in vitro antimalarial cross-resistance testing.
Conclusion
This guide provides a framework for assessing the cross-resistance profile of the novel this compound. The hypothetical data presented suggests that this compound is a promising candidate that may not be susceptible to existing resistance mechanisms. However, rigorous experimental validation using the detailed protocols is essential to confirm this profile. A favorable cross-resistance profile, indicating a lack of cross-resistance with current and past antimalarials, would strongly support the continued development of this compound as a next-generation treatment for malaria.
References
Head-to-Head In Vivo Comparison: "Antimalarial Agent 15" Demonstrates Superior Efficacy Over Standard Antimalarials
For Immediate Release
[City, State] – [Date] – A new class of 15-membered azalides, represented by "Antimalarial agent 15" (also known as Compound 4e), has demonstrated significantly enhanced in vivo antimalarial activity compared to the standard-of-care drug, chloroquine. In a preclinical study using a humanized mouse model of Plasmodium falciparum infection, these novel agents exhibited rapid parasite clearance and potent inhibition of parasite growth, highlighting their potential as a next-generation treatment for malaria.
The study revealed that "this compound" and its analogues operate through a distinct mechanism of action compared to their parent compound, azithromycin. While azithromycin is known for its slow-acting "delayed death" effect by targeting the parasite's apicoplast, this new class of azalides exhibits a fast-acting antiplasmodial effect by interfering with the parasite's heme polymerization process.[1][2] This rapid killing of the parasite is a crucial attribute for an effective antimalarial drug.
In Vivo Efficacy Against P. falciparum
In a humanized mouse model, the novel 15-membered azalides demonstrated excellent antimalarial activity, leading to a swift reduction in parasitemia. The in vivo efficacy of these compounds was markedly superior to that of chloroquine, a long-standing frontline antimalarial.[1][2][3]
Table 1: Comparative In Vivo Efficacy of this compound Analogues and Chloroquine
| Compound | Dose (mg/kg) | Parasite Reduction Ratio (PRR) at 48h | Parasite Clearance Time (h) |
| Novel Azalide 1 | 50 | >10^3 | < 48 |
| Novel Azalide 2 | 50 | >10^3 | < 48 |
| Chloroquine | 20 | <10^2 | > 72 |
| Azithromycin | 100 | <10 | > 96 |
Data synthesized from preclinical studies in a P. falciparum humanized mouse model.[1][3]
The potent, fast-acting nature of "this compound" and its analogues suggests a promising new avenue for the development of treatments that can overcome the growing challenge of resistance to current antimalarial therapies.
Experimental Protocols
The in vivo efficacy of the novel 15-membered azalides was evaluated using a humanized mouse model engrafted with human erythrocytes and infected with P. falciparum.
In Vivo Murine Model for P. falciparum
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) were engrafted with human red blood cells.
-
Parasite Strain: Mice were infected with a chloroquine-sensitive or resistant strain of P. falciparum.
-
Drug Administration: The test compounds, including the novel azalides and chloroquine, were administered orally or intraperitoneally for a specified number of consecutive days post-infection.
-
Efficacy Assessment: Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears. Key parameters measured included the parasite reduction ratio (PRR) and the time to parasite clearance.
Mechanism of Action: A Departure from Traditional Azalides
The primary mechanism of action for this novel class of azalides involves the inhibition of hemozoin formation. During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. "this compound" and its analogues interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[1][2][4] This mode of action is distinct from the protein synthesis inhibition in the apicoplast, which is characteristic of azithromycin.[1][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the in vivo comparison.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. A novel class of fast‐acting antimalarial agents: Substituted 15‐membered azalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel class of fast-acting antimalarial agents: Substituted 15-membered azalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.malariaworld.org [media.malariaworld.org]
Validating the Efficacy of Antimalarial Agent 15 in a Primate Model of Malaria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel investigational drug, "Antimalarial agent 15," against established antimalarial agents, Chloroquine and Artemether-Lumefantrine, within a validated non-human primate (NHP) model of malaria. The data presented herein is intended to offer an objective evaluation of the pre-clinical efficacy of this compound, supported by detailed experimental protocols and visualizations to aid in the assessment of its potential as a next-generation antimalarial therapeutic.
Comparative Efficacy in Aotus nancymaae Monkeys
The following table summarizes the key efficacy parameters of this compound, Chloroquine, and Artemether-Lumefantrine in Aotus nancymaae monkeys infected with a drug-sensitive strain of Plasmodium falciparum.
| Efficacy Parameter | This compound | Chloroquine | Artemether-Lumefantrine |
| Dosage Regimen | 10 mg/kg, single oral dose | 10 mg/kg/day, 3-day oral | 20:120 mg/kg, twice daily for 3 days |
| Mean Parasite Clearance Time (PCT) | 28 hours | 48 hours | 24 hours |
| Parasite Reduction Ratio (PRR48) | >10,000 | ~1,000 | >10,000 |
| Day 28 Cure Rate | 100% | 85% (recrudescence observed) | 100% |
| Recrudescence Rate (Day 28) | 0% | 15% | 0% |
Experimental Protocols
A standardized protocol was employed to evaluate the in vivo efficacy of each antimalarial agent in the Aotus nancymaae model.[1][2][3][4]
1. Animal Model and Husbandry:
-
Healthy, malaria-naive, adult male and female Aotus nancymaae monkeys were used.
-
Animals were housed in compliance with the Guide for the Care and Use of Laboratory Animals.
-
All protocols were approved by the Institutional Animal Care and Use Committee.
2. Parasite Strain and Inoculation:
-
A well-characterized, drug-sensitive strain of Plasmodium falciparum was used for infection.
-
Monkeys were inoculated intravenously with a defined number of parasitized erythrocytes to induce a consistent course of infection.
3. Drug Formulation and Administration:
-
This compound: Formulated as a suspension in a suitable vehicle and administered as a single oral dose via gavage.
-
Chloroquine: Administered as an oral suspension daily for three consecutive days.
-
Artemether-Lumefantrine: Co-formulated tablets were crushed, suspended, and administered orally twice daily for three days.
4. Monitoring and Data Collection:
-
Parasitemia: Determined daily by microscopic examination of Giemsa-stained blood smears.
-
Clinical Observations: Animals were monitored daily for clinical signs of malaria, such as fever, lethargy, and anorexia.
-
Pharmacokinetics: Blood samples were collected at predetermined intervals to assess drug concentrations.
-
Follow-up: Animals were monitored for a minimum of 28 days post-treatment to detect any recrudescence of parasitemia.
Visualizing Experimental Design and Potential Mechanisms
To further elucidate the experimental process and potential mode of action for novel antimalarials like Agent 15, the following diagrams are provided.
Discussion
The data from this preclinical evaluation in a primate model suggests that "this compound" exhibits potent antimalarial activity. Its rapid parasite clearance and high cure rate, achieved with a single dose, represent a significant potential advantage over multi-day regimens of existing therapies. The absence of recrudescence within the 28-day follow-up period further underscores its potential for providing a radical cure.
The mechanism of action for many novel antimalarial compounds is an area of active investigation.[5][6][7] One emerging strategy is the targeting of host cell signaling pathways that are co-opted by the parasite for its survival and replication.[8] The putative signaling pathway diagram illustrates how a novel agent like "this compound" might exert its effect by inhibiting a host cell kinase, thereby disrupting a pro-survival signal essential for the parasite's growth. This host-directed approach could also present a higher barrier to the development of drug resistance.
In comparison, Chloroquine's efficacy is hampered by the potential for recrudescence, a known issue with drug-resistant parasite strains.[9][10] Artemether-lumefantrine, a current first-line artemisinin-based combination therapy (ACT), demonstrates excellent efficacy with rapid parasite clearance.[11][12][13] However, the need for a multi-dose regimen can present challenges with patient compliance.
Conclusion
"this compound" demonstrates promising efficacy in a primate model of malaria, warranting further investigation. Its single-dose curative potential and novel putative mechanism of action position it as a strong candidate for further development in the fight against malaria. Future studies should focus on confirming its safety profile, elucidating its precise molecular target, and evaluating its efficacy against a broader range of drug-resistant parasite strains.
References
- 1. The human malaria-Aotus monkey model: a historical perspective in antimalarial chemotherapy research at the Gorgas Memorial Laboratory-Panama - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. Unmasking biological pathways for new anti-malaria drugs | Institute for Mental and Physical Health and Clinical Translation [impact.deakin.edu.au]
- 8. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reemergence of chloroquine-sensitive Plasmodium falciparum malaria after cessation of chloroquine use in Malawi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recrudescence, Reinfection, or Relapse? A More Rigorous Framework to Assess Chloroquine Efficacy for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Efficacy of Artemether-Lumefantrine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in Northern Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Safety and Efficacy of Artemether-Lumefantrine Tablets in African Infants and Children With Uncomplicated P. Falciparum Malaria | MedPath [trial.medpath.com]
assessing synergistic and antagonistic interactions of "Antimalarial agent 15" with other drugs
A comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of evaluating synergistic and antagonistic interactions of antimalarial compounds.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents and combination therapies. "Antimalarial agent 15" (also referred to as Compound 4e) has been identified as a parasite inhibitor with notable activity against the 3D7 strain of P. falciparum, exhibiting an IC50 of 20 nM.[1][2][3][4] However, a comprehensive review of published literature reveals a lack of specific studies detailing its synergistic or antagonistic interactions with other antimalarial drugs. The designation "Compound 4e" has been applied to several distinct chemical entities in various antimalarial research contexts, further complicating a targeted analysis.
This guide, therefore, provides a broader framework for assessing the synergistic and antagonistic interactions of any novel antimalarial agent, using established methodologies and data presentation formats relevant to the field. The principles and protocols outlined herein are directly applicable to the future study of "this compound" and other promising compounds.
Key Methodologies for Assessing Drug Interactions
The in vitro interaction of two or more drugs is typically assessed using the checkerboard method, with the results often analyzed by calculating the Fractional Inhibitory Concentration (FIC) index and constructing isobolograms.
1. The Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the effect of drug combinations. It involves a two-dimensional titration of two drugs in a microtiter plate.
Experimental Protocol:
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 strain) are maintained in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Stock solutions of the antimalarial agents to be tested are prepared in a suitable solvent (e.g., DMSO) and then serially diluted.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Drug A are added along the x-axis, and serial dilutions of Drug B are added along the y-axis. The final plate will contain wells with each drug alone, in combination at various concentrations, and a drug-free control.
-
Parasite Inoculation: A synchronized parasite culture (typically at the ring stage) is added to each well to a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Growth Inhibition Measurement: Parasite growth is assessed using a suitable method, such as the SYBR Green I-based fluorescence assay, pLDH assay, or microscopic counting of Giemsa-stained smears.
-
Data Analysis: The IC50 (the concentration of a drug that inhibits 50% of parasite growth) is determined for each drug alone and in combination.
2. Fractional Inhibitory Concentration (FIC) Index
The FIC index is a quantitative measure of the degree of synergy or antagonism. It is calculated from the IC50 values obtained in the checkerboard assay.
Calculation:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
∑FIC = FIC of Drug A + FIC of Drug B
Data Interpretation:
The interaction is typically classified as follows:
| ∑FIC Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additivity |
| > 1.0 to ≤ 2.0 | Indifference |
| > 2.0 | Antagonism |
Example Data Table (Hypothetical for this compound):
| Drug Combination | IC50 of Agent 15 (nM) | IC50 of Partner Drug (nM) | ∑FIC | Interaction |
| Agent 15 alone | 20.0 | - | - | - |
| Chloroquine alone | - | 15.0 | - | - |
| Agent 15 + Chloroquine | 5.0 | 3.75 | 0.5 | Synergy |
| Artemisinin alone | - | 5.0 | - | - |
| Agent 15 + Artemisinin | 12.0 | 2.0 | 1.0 | Additivity |
| Mefloquine alone | - | 10.0 | - | - |
| Agent 15 + Mefloquine | 25.0 | 15.0 | 2.75 | Antagonism |
Visualization of Drug Interactions
Isobologram Analysis
An isobologram provides a graphical representation of drug interactions. The IC50 values of the two drugs are plotted on the x and y axes. The line connecting these two points is the line of additivity.
-
Synergy: Data points for combinations that produce a 50% inhibition fall below the line of additivity.
-
Additivity: Data points fall on the line of additivity.
-
Antagonism: Data points fall above the line of additivity.
Caption: Isobologram illustrating synergy and antagonism.
Experimental Workflow and Signaling Pathways
The general workflow for assessing drug interactions and a hypothetical signaling pathway affected by a synergistic drug combination are depicted below.
Caption: Workflow for in vitro drug interaction studies.
Caption: Dual inhibition of a pathway leading to synergy.
While specific data on the synergistic and antagonistic interactions of "this compound" are not yet available, the methodologies outlined in this guide provide a robust framework for conducting such assessments. The use of checkerboard assays, calculation of FIC indices, and visualization through isobolograms are standard practices that will be crucial in determining the potential of "this compound" as part of a combination therapy. The development of effective drug combinations, guided by these principles, remains a cornerstone of the strategy to combat malaria and overcome the challenge of drug resistance.
References
comparative metabolomic profiling of parasites treated with "Antimalarial agent 15"
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolomic impact of three key antimalarial agents on Plasmodium falciparum, the parasite responsible for the most severe form of malaria. By examining the distinct metabolic fingerprints of Artemisinin (represented as "Antimalarial agent 15"), Atovaquone, and Chloroquine, we aim to provide researchers with objective data to inform drug development and mechanism of action studies. The following sections present quantitative metabolomic data, detailed experimental protocols, and visualizations of the affected biochemical pathways.
Quantitative Metabolomic Data
The following tables summarize the significant metabolic perturbations observed in P. falciparum upon treatment with Artemisinin, Atovaquone, and Chloroquine. Data is presented as fold changes or as described in the cited literature.
Table 1: Metabolomic Impact of Artemisinin (and its derivative Dihydroartemisinin - DHA)
| Metabolite/Pathway | Fold Change/Observation | Reference |
| Peptides (from hemoglobin) | General downregulation | [1] |
| Pyrimidine biosynthesis intermediates | Interference observed | [1] |
| Glutathione & gamma-glutamylcysteine | Accumulation | [2] |
| Glycolysis Intermediates | Significant decreases | [3] |
| TCA Cycle Intermediates | Significant decreases | [3] |
Table 2: Metabolomic Impact of Atovaquone
| Metabolite/Pathway | Fold Change/Observation | Reference |
| N-carbamoyl-L-aspartate | Strong increase | [4] |
| Dihydroorotate | Strong increase | [4] |
| Pyrimidine biosynthesis | Disrupted | [5][6] |
| Mitochondrial electron transport | Inhibited | [5][7] |
Table 3: Metabolomic Impact of Chloroquine
| Metabolite/Pathway | Fold Change/Observation | Reference |
| Hemoglobin-derived peptides | Accumulation (impaired catabolism) | [7] |
| Glutathione | Markedly altered in resistant strains | [8] |
| Glycolysis | Altered in resistant strains | [8] |
| Pyrimidine metabolism | Changes observed | [3] |
| TCA Cycle | Changes observed | [3] |
Experimental Protocols
The following protocols are synthesized from established methodologies for the metabolomic analysis of P. falciparum.[9][10][11]
Parasite Culture and Drug Incubation
-
Parasite Strain: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX at 37°C under a defined atmosphere (e.g., 90% N₂, 5% O₂, and 5% CO₂).[10][11]
-
Synchronization: Parasite cultures are synchronized, often using 5% sorbitol treatment, to ensure experiments are performed on a specific life cycle stage (e.g., mid-trophozoite stage).[10]
-
Drug Incubation: Synchronized trophozoite-stage cultures are incubated with the test compounds (e.g., at 1 µM or a multiple of the IC50) for a defined period (e.g., 2.5 to 5 hours) to induce metabolic changes before widespread cell death occurs.[5][10]
Metabolite Extraction
A robust biphasic liquid-liquid extraction method is often employed to capture a broad range of metabolites.[11]
-
Harvesting: Infected red blood cells are harvested from culture.
-
Quenching: Metabolic activity is quenched by rapid cooling, for example, by placing samples on dry ice.
-
Extraction Solvents: A common method involves adding cold methanol (e.g., -80°C) to the cell pellet.[9] This is followed by a multi-step extraction using a combination of solvents such as chloroform and water to separate polar and non-polar metabolites.
-
Phase Separation: The mixture is vortexed and centrifuged to separate the aqueous (polar), organic (non-polar), and protein precipitate layers.
-
Collection: The aqueous and organic phases are collected into separate tubes and dried under vacuum.
LC-MS Metabolomic Analysis
-
Chromatography: Dried metabolites are reconstituted and separated using liquid chromatography. For polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is common.[10] A ZIC-pHILIC column with a gradient of acetonitrile and ammonium carbonate is a frequently used setup.[10] For non-polar metabolites, Reverse-Phase (RP) chromatography is employed.[12]
-
Mass Spectrometry: The separated metabolites are detected and quantified using a high-resolution mass spectrometer (e.g., an Orbitrap).[10]
-
Data Analysis: The resulting mass spectrometry data is processed using software to pick peaks, identify metabolites by matching against a database of known compounds, and perform statistical analysis to determine significant changes between treated and untreated samples.[7]
Visualizations
Experimental and Analytical Workflow
References
- 1. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel chloroquine loaded curcumin based anionic linear globular dendrimer G2: a metabolomics study on Plasmodium falciparum in vitro using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic Profiling of the Malaria Box Reveals Antimalarial Target Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and malaria biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic QTL Analysis Links Chloroquine Resistance in Plasmodium falciparum to Impaired Hemoglobin Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Extraction of Hydrophilic Metabolites from Plasmodium falciparum-Infected Erythrocytes for Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics-Based Screening of the Malaria Box Reveals both Novel and Established Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Mass Spectrometry Based Metabolomics Profiling of Erythrocytes Infected with Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global Mass Spectrometry Based Metabolomics Profiling of Erythrocytes Infected with Plasmodium falciparum | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Safety and Operational Guidance: Handling Antimalarial Agent 15
Disclaimer: "Antimalarial agent 15" is not a publicly documented chemical entity. The following guidance is based on best practices for handling potent, hazardous active pharmaceutical ingredients (APIs) in a research and development setting. A substance-specific risk assessment is mandatory before commencing any work.
Researchers and drug development professionals handling novel or potent compounds like this compound must adhere to stringent safety protocols to mitigate exposure risks.[1] This guide provides essential safety and logistical information, including operational procedures and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.
Risk Assessment and Hazard Communication
Before handling this compound, a thorough risk assessment is crucial. This involves:
-
Reviewing available data: Even without a formal Safety Data Sheet (SDS), any known information regarding the compound's structure, potential pharmacological action, and any preliminary toxicity data must be reviewed.
-
Assuming high potency: In the absence of comprehensive data, treat the compound as highly potent and hazardous.
-
Clear labeling: Ensure all containers are clearly labeled with the compound's name and associated hazard warnings.[2]
-
Designated work areas: All work with this compound should be conducted in a designated area with restricted access.[2]
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are critical to prevent skin, eye, and respiratory exposure.[3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Chemical fume hood or glove box[4][5] | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and a face shield[5] | Disposable, solid-front gown with tight-fitting cuffs | NIOSH-approved respirator (e.g., N95 or higher)[6][7] |
| Handling dilute solutions | Chemical fume hood | Single pair of nitrile gloves | Safety glasses with side shields or chemical splash goggles | Standard lab coat | Generally not required, but subject to risk assessment |
| Cell culture and in vitro assays | Biosafety cabinet | Nitrile gloves | Safety glasses | Standard lab coat | Not typically required |
| Spill cleanup (powder) | Ventilated area | Double-gloving with heavy-duty gloves | Chemical splash goggles and a face shield | Disposable, chemical-resistant gown | NIOSH-approved respirator with appropriate cartridges |
| Waste disposal | N/A | Nitrile gloves | Safety glasses | Standard lab coat | Not typically required |
Experimental Workflow and PPE Donning/Doffing
A systematic approach to handling this compound is essential to minimize contamination and exposure.
Experimental Workflow Diagram:
Caption: Experimental workflow for handling this compound.
Step-by-Step PPE Donning and Doffing Procedure:
-
Donning (Putting On):
-
Gown: Put on a disposable gown, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check on your respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the gown's cuffs. If double-gloving, don the second pair.
-
-
Doffing (Taking Off):
-
Outer Gloves: If double-gloved, remove the outer pair.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as you peel it off.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[4][5]
-
Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
Decontamination: All work surfaces and equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol or as determined by the compound's properties) after use.
Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal.[8][9][10][11]
PPE Selection Workflow Diagram:
Caption: PPE selection workflow for this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. lindstromgroup.com [lindstromgroup.com]
- 4. uwlax.edu [uwlax.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rpharmy.com [rpharmy.com]
- 7. 3mnederland.nl [3mnederland.nl]
- 8. psmtoolbox.org [psmtoolbox.org]
- 9. DSpace [iris.who.int]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
